4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRNINHXGLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674481 | |
| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-16-7 | |
| Record name | B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a key building block in medicinal chemistry and organic synthesis.[1][] Its structural motifs, a sulfone and a trifluoromethyl group, are prevalent in many pharmaceutical compounds due to their ability to enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable reagent, focusing on the underlying chemical principles, detailed experimental protocols, and purification techniques.
The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[3][4][5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The resulting biaryl structures are fundamental components of numerous biologically active molecules.[5]
Strategic Synthetic Approach
The synthesis of this compound typically commences from a readily available substituted benzene derivative. The general strategy involves the sequential introduction of the methylsulfonyl, trifluoromethyl, and boronic acid functionalities. A common and efficient route starts with the bromination of a suitable precursor, followed by a halogen-metal exchange and subsequent borylation.
A key precursor for this synthesis is 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene.[7] The synthesis of this intermediate is a critical first step and will be detailed below.
Experimental Protocols
Part 1: Synthesis of the Precursor: 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene
The synthesis of the key bromo-precursor can be achieved through various methods. One common approach involves the electrophilic bromination of a trifluoromethylated and methylsulfonated benzene ring. The directing effects of the substituents play a crucial role in achieving the desired regioselectivity.
Methodology:
-
Starting Material: The synthesis often begins with a commercially available compound like 3-(trifluoromethyl)aniline.[8]
-
Introduction of the Sulfonyl Group: This can be achieved through diazotization of the aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt, and subsequent methylation.
-
Bromination: The resulting methylsulfonyl trifluoromethyl benzene is then subjected to electrophilic bromination. The methylsulfonyl group is a meta-director, while the trifluoromethyl group is also a meta-director. Careful consideration of the combined directing effects is necessary to achieve the desired 4-bromo substitution pattern.
Alternatively, a more direct route may involve starting with a pre-functionalized benzene ring that already contains some of the required substituents.
Part 2: Synthesis of this compound via Lithiation-Borylation
This method is a widely used and effective strategy for the preparation of arylboronic acids.[9] It involves the conversion of the aryl bromide to an organolithium species, which is then quenched with a trialkyl borate ester.
Experimental Workflow:
Figure 1: General workflow for the lithiation-borylation synthesis.
Detailed Protocol:
-
Reaction Setup: A solution of 4-bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium or tert-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified period (typically 30-60 minutes) to ensure complete formation of the organolithium intermediate.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
Hydrolysis (Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction and Isolation: The product is extracted into an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification of Arylboronic Acids
The purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines) and their polarity.[10][11] Several methods can be employed to obtain the pure product.
Purification Techniques:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.[11][12] | Scalable and effective for removing many impurities. | Can be time-consuming and may result in product loss in the mother liquor. |
| Acid-Base Extraction | The boronic acid is treated with a base to form a water-soluble boronate salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid.[13] | Effective for removing non-polar impurities. | May not be suitable for all boronic acids; potential for decomposition. |
| Silica Gel Chromatography | While often difficult, chromatography on silica gel can be used for purification.[10][11] Using a mobile phase containing a small amount of acid or using boric acid-treated silica gel can sometimes improve separation.[10] | Can provide high purity. | Can be tedious, lead to low yields due to strong adsorption, and may cause decomposition.[10] |
| Derivatization | The boronic acid is converted to a more stable and easily purifiable derivative, such as a pinacol ester or a diethanolamine adduct, which is then hydrolyzed back to the boronic acid.[10][12] | Derivatives are often more stable and easier to handle and purify. | Adds extra steps to the synthesis. |
Characterization
The final product should be thoroughly characterized to confirm its identity and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B NMR): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point (mp): A sharp melting point is indicative of high purity.[14]
Applications in Drug Discovery
The trifluoromethyl and methylsulfonyl groups are important pharmacophores. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the sulfone group can act as a hydrogen bond acceptor and improve aqueous solubility.[15] Consequently, this compound is a valuable reagent for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1]
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The lithiation-borylation of the corresponding aryl bromide is a robust and widely applicable method. Effective purification is crucial to obtain a high-quality product suitable for subsequent applications, particularly in the demanding field of pharmaceutical development. This guide provides a solid foundation for researchers to successfully synthesize and utilize this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. Buy 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (EVT-421531) | 300356-32-5 [evitachem.com]
- 8. benchchem.com [benchchem.com]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]
- 15. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 2763647-70-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Medicinal Chemistry
The deliberate incorporation of fluorine-containing motifs, such as the trifluoromethyl group, has become a cornerstone of modern drug design. These moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2][3][4] This guide focuses on a specific, highly functionalized building block, 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester, a reagent poised for significant applications in the synthesis of novel chemical entities.
Compound Profile: 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester
This section details the fundamental physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 2763647-70-5 | [5] |
| Molecular Formula | C₁₄H₁₈BF₃O₄S | [5] |
| Molecular Weight | 350.17 g/mol | [5] |
| Synonyms | 4,4,5,5-tetramethyl-2-(4-(methylsulfonyl)-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | [5] |
| Appearance | Off-white to gray solid (based on similar compounds) | [6] |
| Purity | Typically ≥96% | |
| Storage | 2-8°C (based on similar compounds) | [6] |
InChI: 1S/C14H18BF3O4S/c1-12(2)13(3,4)22-15(21-12)11-7-6-9(23(5,19)20)8-10(11)14(16,17)18/h6-8H,1-5H3
InChIKey: IHSPVBSRYOEJIO-UHFFFAOYSA-N
Synthesis and Chemical Reactivity
Synthetic Approach: The Miyaura Borylation
While specific synthetic details for 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester are not extensively published, its structure strongly suggests synthesis via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the preparation of boronate esters.[7][8]
A plausible synthetic route would involve the reaction of a corresponding aryl halide (e.g., 1-bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene) with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the title compound via Miyaura Borylation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[7][9]
The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, making it less prone to protodeboronation and easier to handle and purify.[10]
Generalized Suzuki-Miyaura Coupling Protocol:
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester would involve the following steps:
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the aryl halide (1.0 eq.), 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) is added.
-
Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester are of significant interest in medicinal chemistry.
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the pharmacological profile of a drug candidate by:
-
Increasing Lipophilicity: This can improve membrane permeability and cellular uptake.[4]
-
Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[3]
-
Modulating Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups and alter binding interactions with biological targets.[4]
The Influence of the Methanesulfonyl Group
The methanesulfonyl group is a polar, aprotic, and non-ionizable functional group that is often incorporated into drug candidates to:
-
Improve Aqueous Solubility: This can enhance the overall physicochemical properties of a molecule.
-
Act as a Hydrogen Bond Acceptor: The sulfonyl oxygens can participate in hydrogen bonding, which can be crucial for target binding.
-
Enhance Metabolic Stability: Similar to the trifluoromethyl group, the sulfonyl group is generally resistant to metabolic transformations.
The combination of these two functional groups on a phenylboronic acid pinacol ester creates a versatile building block for the synthesis of novel compounds with potentially favorable drug-like properties.
Potential Biological Applications and Future Directions
Given the prevalence of the trifluoromethyl and sulfonyl groups in approved drugs and clinical candidates, it is highly probable that this building block is being utilized in the discovery and development of novel inhibitors for various enzyme classes, such as kinases and proteases, as well as modulators of ion channels and receptors.
Future research involving this compound will likely focus on its incorporation into diverse molecular scaffolds to explore new chemical space and identify novel drug candidates with improved efficacy and safety profiles.
ADME and Toxicology Considerations for Phenylboronic Acid Pinacol Esters
A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity.
For phenylboronic acid pinacol esters, a key consideration is their stability under physiological conditions. While the pinacol ester provides protection, hydrolysis to the corresponding boronic acid can occur, particularly at physiological pH.[13] The rate of this hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring.[13]
The resulting boronic acids can have their own distinct ADME and toxicology profiles. It is therefore essential to characterize the stability of any final compound derived from this building block in relevant biological media. General safety information for some phenylboronic acid pinacol esters indicates that they may be harmful if swallowed, in contact with skin, or if inhaled.[14][15] Standard laboratory safety precautions should be observed when handling this and similar reagents.
Conclusion
4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester is a valuable and highly functionalized building block for organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. The presence of both the trifluoromethyl and methanesulfonyl groups makes it an attractive reagent for medicinal chemists seeking to introduce these key pharmacophores into novel drug candidates. While direct biological data for this specific compound is limited, its structural components are well-represented in a multitude of biologically active molecules, suggesting its significant potential in the ongoing quest for new and improved therapeutics.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. 4-Methanesulfonyl-2-(trifluoromethyl)phenylboronic acid pinacol ester | 2763647-70-5 [sigmaaldrich.com]
- 6. 4-(Methanesulfonyl)phenylboronic acid pinacol ester CAS#: 603143-27-7 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
Introduction: A Key Building Block in Modern Medicinal Chemistry
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a sophisticated synthetic building block of significant interest to researchers in drug discovery and development. Its trifunctionalized phenyl scaffold, featuring a boronic acid, a trifluoromethyl group, and a methylsulfonyl group, offers a unique combination of properties. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl structures central to many pharmaceutical agents.[1]
The electronic properties of the two other substituents are what make this reagent particularly compelling. The trifluoromethyl group, a well-known bioisostere for a methyl group but with vastly different electronic characteristics, can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The potent electron-withdrawing nature of the methylsulfonyl group further modulates the electronic character of the aromatic ring, influencing both its reactivity in synthesis and the physicochemical properties of the final molecule. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization and quality control in a research setting.
Molecular Structure and Its Spectroscopic Implications
The arrangement of the three functional groups on the phenyl ring dictates the expected spectroscopic signatures. The ortho-positioning of the bulky trifluoromethyl and boronic acid groups may lead to through-space interactions and restricted bond rotation, which can be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. The strong electron-withdrawing effects of both the sulfonyl and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach is essential for complete characterization.
1H NMR Spectroscopy
The proton NMR spectrum will provide information on the aromatic and methyl protons. The aromatic region, in particular, will be diagnostic of the substitution pattern.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).[2]
Predicted 1H NMR Data (in DMSO-d6):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.5 | s | 2H | B(OH)2 | Boronic acid protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and water content. |
| ~8.1-8.3 | d | 1H | Ar-H | The proton ortho to the boronic acid and meta to the sulfonyl group is expected to be significantly deshielded. |
| ~7.8-8.0 | dd | 1H | Ar-H | The proton meta to both the trifluoromethyl and boronic acid groups will be downfield due to the electron-withdrawing nature of these groups. |
| ~7.6-7.8 | d | 1H | Ar-H | The proton ortho to the trifluoromethyl group will be deshielded. |
| ~3.2-3.4 | s | 3H | -SO2CH3 | The methyl protons of the sulfonyl group will appear as a sharp singlet. |
13C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments and the electronic impact of the substituents.
Experimental Protocol:
-
Use the same sample prepared for 1H NMR.
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.5 ppm).[3]
Predicted 13C NMR Data (in DMSO-d6):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-145 | Ar-C | Quaternary carbon attached to the sulfonyl group (C-SO2CH3). |
| ~135-140 | Ar-C | Quaternary carbon attached to the boronic acid (C-B(OH)2). |
| ~130-135 | Ar-CH | Aromatic methine carbons, deshielded by adjacent electron-withdrawing groups. |
| ~120-130 (q) | -CF3 | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~120-125 | Ar-C | Quaternary carbon attached to the trifluoromethyl group (C-CF3). |
| ~43-45 | -SO2CH3 | Methyl carbon of the sulfonyl group. |
19F and 11B NMR Spectroscopy
These hetero-nuclear NMR experiments are crucial for confirming the presence and chemical environment of the fluorine and boron atoms.
Experimental Protocol:
-
Use the same sample prepared for 1H NMR.
-
Acquire 19F and 11B NMR spectra.
-
For 19F NMR, an external reference like CFCl3 (0 ppm) is typically used. For 11B NMR, BF3·OEt2 is a common external reference.[3]
Predicted Data:
-
19F NMR: A singlet is expected around -60 to -65 ppm, which is a typical range for a trifluoromethyl group attached to an aromatic ring.[4]
-
11B NMR: A broad singlet is anticipated between 28 and 33 ppm, characteristic of a trigonal planar boronic acid.[5][6] The broadness is due to quadrupolar relaxation.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and valuable technique for identifying the key functional groups present in the molecule.
Experimental Protocol:
-
Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Record the spectrum over the range of 4000-400 cm-1.
Predicted IR Absorption Bands:
| Wavenumber (cm-1) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)2), likely hydrogen-bonded. |
| 1600-1585, 1500-1400 | Medium-Weak | C=C aromatic ring stretches. |
| ~1350 | Strong | Asymmetric S=O stretch of the sulfonyl group. |
| ~1150 | Strong | Symmetric S=O stretch of the sulfonyl group. |
| 1300-1100 | Strong | C-F stretches of the trifluoromethyl group. |
| ~1320 | Strong | B-O stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C8H8BF3O4S[]
-
Molecular Weight: 283.02 g/mol
-
High-Resolution MS (HRMS):
-
Positive Mode ([M+H]+): Expected m/z = 285.0257
-
Negative Mode ([M-H]-): Expected m/z = 283.0100
-
-
Isotopic Pattern: The presence of boron will result in a characteristic isotopic pattern for the molecular ion, with a significant M+1 peak due to the natural abundance of 10B and 11B.
Conclusion: A Self-Validating Analytical Approach
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from multiple analytical techniques. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the structural confirmation and purity assessment of this important synthetic intermediate. Each technique offers a layer of validation for the others: NMR confirms the connectivity and electronic environment, IR identifies the key functional groups, and MS verifies the molecular weight and elemental composition. This multi-faceted approach ensures a high degree of confidence in the identity and quality of the material, which is paramount for its successful application in research and development.
References
An In-depth Technical Guide to 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid, a specialized organoboron compound, has emerged as a significant building block in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic core, featuring a boronic acid moiety, a strongly electron-withdrawing trifluoromethyl group, and a methylsulfonyl group, imparts a distinct combination of reactivity, stability, and physicochemical properties. This guide provides a comprehensive overview of the physical and chemical characteristics of this reagent, its synthesis, reactivity profile, and its applications, particularly in the context of drug discovery and development. The strategic placement of the substituents on the phenyl ring makes it a valuable synthon for introducing complex functionalities into target molecules, thereby enabling the exploration of novel chemical space.
Physicochemical Properties
The physical and chemical properties of this compound are pivotal to its handling, reactivity, and application in synthesis. While experimental data for this specific molecule is not extensively published, we can infer its properties based on its structure and data from closely related analogs.
Core Attributes
| Property | Value | Source/Analogy |
| CAS Number | 1072946-16-7 | [1][] |
| Molecular Formula | C₈H₈BF₃O₄S | [1][] |
| Molecular Weight | 268.02 g/mol | [1][] |
| Appearance | Expected to be a white to off-white solid | Analogy with related phenylboronic acids[3] |
Estimated Physical Properties
-
Melting Point: The melting point is anticipated to be relatively high, characteristic of crystalline organic acids with strong intermolecular interactions. For comparison, 4-(Methylsulfonyl)phenylboronic acid has a reported melting point of 293 °C[3] or 275-277 °C[4], while 4-Fluoro-2-(trifluoromethyl)phenylboronic acid melts in the range of 182-187 °C[5][6]. The presence of both the methylsulfonyl and trifluoromethyl groups likely results in a melting point within this range, possibly towards the higher end due to the potential for strong dipole-dipole interactions and hydrogen bonding.
-
Solubility: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone), and are often soluble in alcohols like methanol and ethanol.[7] Their solubility in nonpolar hydrocarbon solvents is typically low.[7] It is expected that this compound follows this trend. The presence of the polar sulfone group may enhance solubility in more polar organic solvents.
-
pKa: The acidity of the boronic acid is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing trifluoromethyl and methylsulfonyl groups are expected to increase the Lewis acidity of the boron center, making it a stronger acid compared to unsubstituted phenylboronic acid. A predicted pKa value for 4-(Methylsulfonyl)phenylboronic acid is approximately 7.22.[4]
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of this compound. While a dedicated public spectrum for this specific compound is not available, the expected NMR signals can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The methyl group would appear as a singlet. The two hydroxyl protons of the boronic acid group would be visible, though their chemical shift can be broad and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the eight carbon atoms in the molecule. The carbon attached to the boron atom would have a characteristic chemical shift. The trifluoromethyl group would appear as a quartet due to C-F coupling.
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in standard literature, but its structure suggests a multi-step synthesis starting from a suitably substituted benzene derivative. A plausible synthetic route could involve the introduction of the methylsulfonyl and trifluoromethyl groups onto an aromatic ring, followed by a borylation step.
A potential synthetic pathway is outlined below:
Figure 1. A generalized synthetic workflow for this compound.
A patent for the synthesis of a more complex molecule, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, outlines a multi-step process that involves the formation of a related structural motif.[8]
Reactivity and Key Applications
The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][9] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling Workflow:
Figure 2. Schematic of a typical Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the methylsulfonyl and trifluoromethyl groups can influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. These groups can affect the transmetalation step of the catalytic cycle. The steric hindrance from the ortho-trifluoromethyl group may also play a role in the reaction kinetics and substrate scope.
Applications in Drug Discovery
The structural motifs present in this compound are of significant interest in drug design.
-
Trifluoromethyl Group: The CF₃ group is a well-known bioisostere for a methyl group but with vastly different electronic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[10]
-
Methylsulfonyl Group: The -SO₂Me group is a polar, hydrogen bond acceptor that can improve aqueous solubility and introduce specific interactions with biological targets.
The combination of these groups makes this boronic acid a valuable tool for synthesizing novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where specific aryl substitutions are required.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from related boronic acids provides guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be prone to dehydration to form boroxines, so proper storage is important to maintain their integrity.[4][13]
-
In case of contact:
For related compounds like 4-(methylsulfonyl)phenylboronic acid, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][11]
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid moiety and two strong electron-withdrawing groups makes it an attractive reagent for the synthesis of complex molecules, particularly in the development of new pharmaceuticals. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from its structure and comparison with well-characterized analogs. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the importance of specialized reagents like this is set to increase.
References
- 1. 1pchem.com [1pchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]
- 5. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 5 g | Request for Quote [thermofisher.com]
- 6. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Boronic Acids in Drug Discovery and Development: A Technical Guide for the Senior Application Scientist
Abstract
The incorporation of the boronic acid moiety into therapeutic agents represents one of the most significant advances in medicinal chemistry over the past two decades. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of boronic acids in modern drug discovery. We will delve into the unique chemical properties of boron that enable a versatile range of biological activities, explore the mechanisms of action of approved boronic acid-containing drugs, and provide practical insights into their synthesis, characterization, and the strategies employed to overcome inherent challenges. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering a field-proven perspective on leveraging this remarkable functional group to develop the next generation of therapeutics.
The Boronic Acid Moiety: A Unique Pharmacophore
Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of physicochemical and electronic properties that make them highly attractive for drug design.[1] The boron atom's empty p-orbital confers Lewis acidity, allowing it to form reversible covalent bonds with biological nucleophiles, a feature that is central to the mechanism of action for many boronic acid drugs.[2][3] This ability to form a stable yet reversible tetrahedral boronate complex with key amino acid residues in an enzyme's active site, such as serine or threonine, is a cornerstone of their inhibitory power.[4][5][6]
The versatility of boronic acids extends beyond enzyme inhibition. They are extensively used as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of carbon-carbon bonds in complex molecule synthesis.[7] Furthermore, their ability to interact with diols has been exploited for drug delivery and diagnostic applications.[7]
Mechanism of Action: Reversible Covalent Inhibition and Beyond
The primary mechanism by which many boronic acid drugs exert their therapeutic effect is through the reversible covalent inhibition of enzymes.[6] Unlike irreversible covalent inhibitors that form a permanent bond with their target, the reversible nature of the boronate adduct offers a unique pharmacological profile, balancing potent target engagement with a reduced risk of off-target effects.[6]
Proteasome Inhibition: A Revolution in Cancer Therapy
The approval of Bortezomib (Velcade®) in 2003 marked a paradigm shift in the treatment of multiple myeloma and mantle cell lymphoma.[7] Bortezomib is a dipeptidyl boronic acid that potently and selectively inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[8][9]
-
Mechanism: The boron atom in bortezomib forms a tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome core.[5][10] This reversible covalent bond blocks the proteolytic activity of the proteasome, leading to an accumulation of misfolded and regulatory proteins. This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells, which are often more sensitive to proteasome inhibition than normal cells.[8][10]
Ixazomib (Ninlaro®) , the first orally bioavailable proteasome inhibitor, shares a similar mechanism of action with bortezomib, also targeting the β5 subunit of the proteasome.[11][12]
Logical Relationship: Boronic Acid Inhibition of the Proteasome
Caption: Boronic acid proteasome inhibitors form a reversible covalent bond with the active site threonine.
β-Lactamase Inhibition: Combating Antibiotic Resistance
The rise of antibiotic resistance is a critical global health threat. One major mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics. Vaborbactam , a cyclic boronic acid β-lactamase inhibitor, was approved in combination with the carbapenem antibiotic meropenem (Vabomere®) to combat this threat.[13][14]
-
Mechanism: Vaborbactam acts as a non-suicidal, reversible covalent inhibitor of serine β-lactamases, including the clinically significant Klebsiella pneumoniae carbapenemase (KPC).[13] The boron atom forms a covalent adduct with the active site serine residue of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis.[2] This binding protects meropenem from degradation, restoring its antibacterial activity against resistant bacteria.[13] Vaborbactam itself possesses no intrinsic antibacterial activity.[13]
Targeting Fungal and Inflammatory Enzymes
The versatility of the boronic acid pharmacophore is further demonstrated by its application in antifungal and anti-inflammatory therapies.
-
Tavaborole (Kerydin®): This benzoxaborole antifungal is used for the topical treatment of onychomycosis.[11][15] It inhibits fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[15][16] By forming an adduct with the editing site of LeuRS, tavaborole traps tRNALeu, leading to the cessation of protein synthesis and fungal cell death.[17] The drug exhibits high selectivity for the fungal enzyme over its human counterpart.[15]
-
Crisaborole (Eucrisa®): Another benzoxaborole, crisaborole is a topical anti-inflammatory agent for the treatment of atopic dermatitis.[9][18] It acts as a phosphodiesterase-4 (PDE4) inhibitor.[18] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[18] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.[8][18]
Signaling Pathway: Crisaborole Mechanism of Action
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing inflammation.
Synthesis and Manufacturing of Boronic Acid APIs
The synthesis of boronic acid-containing active pharmaceutical ingredients (APIs) often involves specialized techniques to introduce and maintain the boronic acid functionality.
Key Synthetic Methodologies
One of the most powerful and widely used methods for the synthesis of aryl and heteroaryl boronic acids and their esters is the Suzuki-Miyaura cross-coupling reaction .[19][20] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[20][21]
Other important synthetic routes include:
-
Reaction of organometallic reagents (Grignard or organolithium) with trialkyl borates , followed by acidic hydrolysis.[5]
-
Palladium-catalyzed borylation of aryl chlorides using reagents like tetrahydroxydiboron (B2(OH)4).[22]
-
Iridium-catalyzed C-H borylation of arenes , which allows for the direct functionalization of C-H bonds.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This protocol must be adapted and optimized for specific substrates and scales.
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv)[20]
-
Base (e.g., Cesium Carbonate, 2.5 equiv)[20]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[20]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water. Stir the mixture for 10 minutes to ensure dissolution and mixing.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. Purge with the inert gas for an additional 10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Challenges and Advanced Strategies in Boronic Acid Drug Development
Despite their successes, the development of boronic acid drugs is not without its challenges. These include potential toxicity, issues with selectivity, and the need for optimized pharmacokinetic properties.
Toxicity and Selectivity
While generally considered to have low toxicity, some boronic acids and their precursors have shown potential for genotoxicity.[23] A thorough toxicological profile is therefore essential during preclinical development.[22]
Selectivity is another critical consideration. For instance, proteasome inhibitors must be selective for the proteasome over other serine proteases to minimize off-target effects.[24] Strategies to enhance selectivity include:
-
Structure-Activity Relationship (SAR) Studies: Modifying the peptide backbone or side chains of the inhibitor to optimize interactions with the target enzyme's binding pockets.[10]
-
Computational Modeling: Using docking studies and molecular dynamics simulations to predict binding modes and guide the design of more selective inhibitors.[25]
-
Exploiting Unique Binding Pockets: Designing inhibitors that interact with less conserved regions of the target enzyme.
Pharmacokinetics and Drug Delivery
The pharmacokinetic profile of boronic acid drugs can be complex. For example, bortezomib exhibits a biphasic elimination profile with a rapid initial distribution phase followed by a longer terminal elimination phase.[8][9] Its clearance is primarily through hepatic metabolism by cytochrome P450 enzymes.[8] Ixazomib, being orally bioavailable, has a rapid absorption with a median time to maximum plasma concentration of about one hour and a long terminal half-life.[11][12][18]
Pharmacokinetic Parameters of Approved Proteasome Inhibitors
| Parameter | Bortezomib | Ixazomib |
| Administration | Intravenous, Subcutaneous | Oral |
| Bioavailability | N/A | ~58%[11][12] |
| Tmax (Median) | ~5 minutes (IV peak) | ~1 hour[11][18] |
| Terminal Half-life | >40 hours (after single dose) | ~9.5 days[11] |
| Metabolism | Hepatic (CYP3A4, 2C19)[8] | Primarily non-CYP mediated |
| Excretion | Primarily metabolic clearance | Renal (minor) |
Prodrug Strategies
To improve targeting and reduce systemic toxicity, prodrug strategies have been developed. A particularly innovative approach involves the use of boronic acids as triggers for the release of cytotoxic agents in the tumor microenvironment.[19][26]
-
ROS-Activated Prodrugs: Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells.[27] This difference can be exploited by designing prodrugs where a boronic acid or boronate ester masks the active form of a cytotoxic drug.[20][28] The carbon-boron bond is susceptible to oxidation by ROS, such as hydrogen peroxide (H2O2), leading to the cleavage of the bond and the release of the active drug specifically at the tumor site.[20][27][29] This strategy has the potential to significantly improve the therapeutic index of potent anticancer agents.[26]
Quality Control and Analytical Characterization
Robust analytical methods are crucial for ensuring the quality, purity, and stability of boronic acid APIs and their formulations.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a cornerstone for assay and impurity profiling of boronic acids.[30][31] Method development can be challenging due to the hydrophilic nature of some boronic acids and the hydrolytic instability of boronate esters.[32]
-
Mass Spectrometry (MS): LC-MS is invaluable for impurity identification and characterization.[33]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 11B NMR are used for structural elucidation and to confirm the integrity of the boronic acid moiety.[33]
A validated, stability-indicating HPLC method is required to separate the API from any potential degradation products or process-related impurities.[30]
Future Perspectives
The field of boronic acid drug discovery continues to evolve rapidly. Current research is focused on:
-
Expanding the Target Space: Applying the principles of boronic acid chemistry to new enzyme classes and therapeutic areas.
-
Developing Novel Prodrug Strategies: Creating more sophisticated activation mechanisms for targeted drug delivery.[27]
-
Improving Selectivity and Safety Profiles: Fine-tuning molecular design to minimize off-target effects and enhance tolerability.[34]
The unique properties of the boron atom ensure that boronic acids will remain a fertile ground for innovation in medicinal chemistry. By understanding the fundamental principles outlined in this guide, researchers can effectively harness the power of this versatile pharmacophore to address unmet medical needs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 13. Pharmacokinetics/Pharmacodynamics of Vaborbactam, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. Pharmacokinetics and safety of ixazomib plus lenalidomide–dexamethasone in Asian patients with relapsed/refractory myeloma: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 29. orbit.dtu.dk [orbit.dtu.dk]
- 30. oaji.net [oaji.net]
- 31. jddtonline.info [jddtonline.info]
- 32. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Methodological & Application
"Suzuki-Miyaura coupling with 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid"
An In-Depth Guide to Suzuki-Miyaura Coupling with 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide focuses on a particularly valuable yet challenging substrate: This compound . The presence of two potent electron-withdrawing groups—a methylsulfonyl (-SO₂Me) and a trifluoromethyl (-CF₃) group—imparts unique electronic properties and steric demands. While these functional groups are highly desirable in medicinal chemistry for modulating properties like metabolic stability and bioavailability, they introduce specific hurdles to the standard Suzuki-Miyaura protocol.[3]
The electron-deficient nature of the boronic acid can slow the crucial transmetalation step, while the ortho-trifluoromethyl group presents a significant steric barrier.[4][5] Furthermore, such activated boronic acids are often susceptible to a competitive side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[5][6] This application note provides a comprehensive framework for understanding these challenges and presents a robust, optimized protocol for successfully employing this reagent in complex biaryl synthesis.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.[9] Electron-poor aryl halides generally undergo this step more readily.[7]
-
Transmetalation : This is often the rate-determining step. The organic group from the boronic acid (Ar²) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer.[10][11] For this compound, the strong electron-withdrawing effects can reduce the nucleophilicity of the aryl group, making this step sluggish.[5]
-
Reductive Elimination : The two organic partners (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8] Steric hindrance around the palladium center can impede this final step.[12]
Optimization Strategy: A Multi-Parameter Approach
Successfully coupling this compound requires a rational approach to experimental design, targeting the specific mechanistic challenges it presents. The choice of catalyst, ligand, base, and solvent system must work in concert to favor the desired reaction pathway over competing side reactions.
Recommended Reaction Parameters
The following table provides validated starting points for the coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Notes |
| Aryl Iodide / Bromide | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (5:1) | 100 | A robust system for general-purpose coupling of active halides.[1] |
| Aryl Bromide (Hindered) | Pd₂(dba)₃ (1.5%) | RuPhos (3.5%) | K₃PO₄ (2.0) | 2-MeTHF | 80-100 | RuPhos is excellent for sterically demanding partners.[4] |
| Aryl Chloride | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | Buchwald-type ligands are essential for activating less reactive aryl chlorides. |
| Aryl Triflate | Pd₂(dba)₃ (2%) | P(t-Bu)₃ (4%) | Cs₂CO₃ (2.0) | Toluene | 80-100 | Tri-tert-butylphosphine is a highly effective, electron-rich ligand for triflates.[10][13] |
Detailed Experimental Protocol
This protocol describes a general and reliable method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (anhydrous, degassed) (5 mL)
-
Water (degassed) (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask or oven-dried round-bottom flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.[7]
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe. A brief, more vigorous purge with inert gas for 5-10 minutes after solvent addition is recommended to ensure thorough deoxygenation.
-
Reaction Execution: Place the sealed flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically become dark and heterogeneous.
-
Monitoring: The reaction's progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the consumption of the limiting aryl halide.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution to remove the desiccant.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Poor quality reagents or solvents. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use fresh, high-purity reagents and anhydrous solvents. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or contains too much hydroxide.2. Presence of excess protic sources.3. Prolonged reaction time at high temperature. | 1. Switch to a milder base like K₂CO₃ or KF.2. Ensure solvents are anhydrous and minimize the amount of water used.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Products | 1. Oxygen contamination leading to Pd(II) species.2. Inefficient transmetalation step. | 1. Improve degassing procedures.2. Screen different ligands (e.g., RuPhos, XPhos) to accelerate transmetalation. Use a slightly larger excess of the boronic acid (e.g., 1.5 equiv). |
| Stalled Reaction with Hindered Substrates | 1. Reductive elimination is sterically inhibited. | 1. Switch to a bulkier ligand (e.g., RuPhos, BrettPhos) which is known to accelerate reductive elimination for hindered biaryls.[4][12] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Toluene and other organic solvents are flammable and harmful. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Handle with care.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, electron-deficient biaryl structures relevant to pharmaceutical and materials science. Success hinges on a rational understanding of the substrate's unique electronic and steric properties. By carefully selecting a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, a moderate base, and an appropriate solvent system, the challenges of slow transmetalation, steric hindrance, and protodeboronation can be effectively overcome. The protocols and guidelines presented here provide a robust foundation for researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the palladium-catalyzed cross-coupling of 4-(methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, largely due to the presence of the electron-withdrawing trifluoromethyl and methylsulfonyl groups, which can significantly modulate the physicochemical and biological properties of target molecules.[1][2][3] However, these same properties introduce specific challenges to its use in Suzuki-Miyaura cross-coupling reactions. This document elucidates the mechanistic nuances of coupling this electron-deficient boronic acid and offers field-proven protocols designed for high efficiency and reproducibility.
Reagent Profile and Mechanistic Considerations
Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 1072946-16-7[]
-
Molecular Formula: C₈H₈BF₃O₄S[]
-
Molecular Weight: 268.02 g/mol []
-
Structure:

The Influence of Electron-Withdrawing Groups
The phenyl ring of this boronic acid is substituted with two powerful electron-withdrawing groups (EWGs): a trifluoromethyl (-CF₃) group ortho to the boronic acid and a methylsulfonyl (-SO₂Me) group at the para position. This electronic profile has profound implications for its reactivity in the Suzuki-Miyaura coupling:
-
Enhanced Lewis Acidity: The EWGs increase the Lewis acidity of the boron center, which can influence the rate of transmetalation.
-
Reactivity Challenges: While Suzuki-Miyaura coupling is robust, electron-deficient boronic acids can be challenging substrates. They are often more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source, reducing the overall yield.[5]
-
Steric Hindrance: The ortho-trifluoromethyl group introduces steric bulk around the reaction center, which can impede the approach of the palladium complex. This necessitates the use of bulky ligands to facilitate the reaction.[6][7]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) manifold.[8][9] The electron-deficient nature of the boronic acid primarily impacts the transmetalation step. A base is required to convert the boronic acid into a more nucleophilic boronate salt, which then transfers its organic group to the palladium(II) center.[9][10]
Key Parameters for Successful Coupling
Achieving high yields with this compound requires careful optimization of the reaction components.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are often superior.[8] Precatalysts like those developed by Buchwald (e.g., XPhos Pd G3) are air- and moisture-stable and rapidly generate the active Pd(0) species, leading to more reliable results.[8]
-
Ligand Selection: This is arguably the most critical parameter. Due to the steric hindrance and electronic nature of the substrate, simple ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich monophosphine ligands are required.[7]
-
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos): These are the gold standard for challenging couplings. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl halide, especially for less reactive aryl chlorides.[6][7]
-
-
Base: The base activates the boronic acid. The choice depends on the coupling partner and solvent.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Often used in polar solvent mixtures (e.g., dioxane/water). Cs₂CO₃ is more soluble and can be more effective in some cases.[11]
-
Potassium Phosphate (K₃PO₄): A strong base that is highly effective, particularly for couplings involving heteroaryl halides or sterically hindered substrates.
-
-
Solvent: Anhydrous polar aprotic solvents are generally preferred.
-
1,4-Dioxane, Tetrahydrofuran (THF), Toluene: Common choices. A small amount of water is often added when using carbonate or phosphate bases to aid in their solubility and facilitate the formation of the active boronate species.[9] However, excess water can promote protodeboronation.
-
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and organic solvents are hazardous.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol provides a reliable starting point for coupling with standard aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.25 mmol, 2.5 equiv), Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%), and XPhos (0.0175 mmol, 3.5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: High-Performance Procedure for Aryl Chlorides
Aryl chlorides are less reactive electrophiles and require a more active catalyst system. The use of a modern palladium precatalyst is highly recommended.[7]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[12]
-
Anhydrous THF, degassed
Procedure:
-
In a glovebox or under a positive flow of argon, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), K₂CO₃ (1.5 mmol, 3.0 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Add degassed, anhydrous THF (e.g., 2.5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum heating block at 80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Follow steps 5-8 from Protocol 1 for workup and purification.
Data Summary & Troubleshooting
The following table summarizes recommended starting conditions for various coupling partners. Optimization may be required for specific substrates.
| Parameter | Aryl Iodide / Triflate | Aryl Bromide | Aryl Chloride |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3.5 mol%) | XPhos (with precatalyst) |
| Base (equiv) | K₂CO₃ (2.0) | K₃PO₄ (2.5) | K₂CO₃ (3.0) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) | Anhydrous THF |
| Temp (°C) | 80 - 100 | 100 - 110 | 80 - 100 |
| Typical Time | 2 - 8 h | 4 - 16 h | 12 - 24 h |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base/ligand combination. | Use a palladium precatalyst; Ensure proper degassing of solvents and inerting of the flask; Screen alternative bulky phosphine ligands (e.g., RuPhos) and bases (e.g., Cs₂CO₃). |
| Protodeboronation | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents if possible, or minimize the amount of water; Ensure the base is not hygroscopic; Monitor the reaction closely and stop once the starting material is consumed. |
| Aryl Halide Homocoupling | Catalyst decomposition leading to Pd black; Reaction temperature too high. | Lower the reaction temperature; Use a more stable precatalyst/ligand system. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction vessel.[13] | Ensure the reaction is set up under a strictly inert atmosphere; Use thoroughly degassed solvents.[13] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing complex molecules. Success hinges on recognizing the challenges posed by its electron-deficient and sterically hindered nature. By employing robust catalyst systems, particularly those based on bulky, electron-rich biaryl monophosphine ligands and appropriate bases, researchers can overcome these hurdles to achieve high yields and consistent results. The protocols outlined in this guide provide a validated starting point for laboratory application and further optimization.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Implementation of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid as a pivotal building block in pharmaceutical research and development. We will explore its unique physicochemical properties and its strategic application in carbon-carbon bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a practical case study to underscore its significance in the synthesis of targeted therapeutics, particularly within the domain of COX-2 inhibitors.
Introduction: The Strategic Advantage of a Multifunctional Reagent
In the landscape of medicinal chemistry, the assembly of complex biaryl structures is a foundational step in the creation of novel therapeutic agents. This compound has emerged as a reagent of significant interest due to the convergence of three key functional groups on a single phenyl ring: a boronic acid for versatile cross-coupling, a methylsulfonyl group, and a trifluoromethyl group.
The methylsulfonyl moiety is a well-established pharmacophore, often imparting increased solubility, metabolic stability, and potent, specific interactions with biological targets.[1] Similarly, the trifluoromethyl group can enhance a molecule's lipophilicity, binding affinity, and metabolic resistance.[2] The strategic placement of these groups, combined with the reactive potential of the boronic acid, makes this reagent a powerful tool for introducing a desirable "warhead" onto a variety of molecular scaffolds. This guide will elucidate the practical application of this reagent, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction.[3][4]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1072946-16-7 | [][6] |
| Molecular Formula | C₈H₈BF₃O₄S | [][6] |
| Molecular Weight | 268.02 g/mol | [] |
| Appearance | White to off-white solid/powder | [7] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [7][8] |
Safety and Handling:
This compound, like many boronic acids, requires careful handling to ensure laboratory safety and maintain reagent integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2][7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If dust is generated, a NIOSH-approved respirator is recommended.[2]
-
Skin and Eye Contact: The compound may cause skin and serious eye irritation. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7]
-
Ingestion: May be harmful if swallowed. Do not ingest.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Detailed Experimental Protocol
The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv). The ligand stabilizes the palladium catalyst and influences its reactivity.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The addition of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Case Study: Synthesis of a Diaryl Sulfonamide COX-2 Inhibitor Analog
The 4-(methylsulfonyl)phenyl moiety is a key structural feature in several selective COX-2 inhibitors, such as Rofecoxib and Celecoxib analogs.[1][10][11] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel analogs in this class.
Below is a representative synthetic workflow illustrating how this boronic acid can be used to synthesize a diaryl sulfonamide, a common scaffold in medicinal chemistry.[12]
This synthetic strategy allows for the late-stage introduction of the complex 4-(methylsulfonyl)-2-(trifluoromethyl)phenyl group, providing a convergent and efficient route to novel drug candidates. The resulting diaryl sulfonamides can then be evaluated for their inhibitory activity against COX-1 and COX-2 enzymes.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents. | Use a fresh batch of palladium catalyst; Ensure proper degassing of solvents and a robust inert atmosphere; Use high-purity reagents. |
| Protodeborylation (Loss of Boronic Acid) | Presence of excess water or protic solvents; Prolonged reaction times at high temperatures. | Use anhydrous solvents if possible, or minimize the amount of water; Reduce reaction time and/or temperature; Consider using the corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inappropriate ligand or catalyst loading. | Ensure a strictly anaerobic environment; Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands; Optimize the palladium to ligand ratio. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative purification method. |
Conclusion
This compound is a highly valuable and versatile reagent in pharmaceutical synthesis. Its unique combination of a reactive boronic acid handle with the pharmacologically relevant methylsulfonyl and trifluoromethyl groups provides a direct and efficient means to construct complex biaryl systems. The application of this building block in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, offers a robust and reliable method for the synthesis of novel drug candidates, particularly in the pursuit of next-generation selective COX-2 inhibitors. By understanding the principles and practicalities outlined herein, researchers can effectively leverage this powerful tool to accelerate their drug discovery and development programs.
References
- 1. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 6. 1pchem.com [1pchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Toolkit: Applications of Trifluoromethylated Phenylboronic Acids in Modern Organic Synthesis
Introduction: The Power of the Trifluoromethyl Group
The strategic introduction of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This is due to the profound effects the CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can dramatically improve the efficacy and bioavailability of drug candidates.[1][2] Trifluoromethylated phenylboronic acids have emerged as indispensable reagents for introducing the trifluoromethylphenyl moiety into a wide array of organic scaffolds.[1] Their stability, functional group tolerance, and reactivity in a variety of powerful cross-coupling reactions make them a versatile tool for synthetic chemists.[1][4] This guide provides an in-depth exploration of the applications of trifluoromethylated phenylboronic acids, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Fluorinated arylboronic acids, in general, are a significant class of compounds with broad applications. The presence of fluorine atoms or trifluoromethyl groups on the aromatic ring typically increases the Lewis acidity of the boronic acid, which can be crucial for their stability and reactivity.[5][6] While a fluorine atom can act as a π-electron donor through resonance, the trifluoromethyl group exerts a strong electron-withdrawing inductive effect.[5][6] This electronic nature significantly influences the reactivity of the boronic acid in various chemical transformations.[4]
Core Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Trifluoromethylated phenylboronic acids are workhorses in the construction of complex molecular architectures. Their utility spans several key classes of organic reactions, which will be explored in detail below.
Suzuki-Miyaura Coupling: A Gateway to Trifluoromethylated Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of trifluoromethylated phenylboronic acids.[1][4] This reaction enables the formation of a carbon-carbon bond between the trifluoromethylated phenyl ring and an aryl, vinyl, or alkyl halide or pseudohalide. The resulting trifluoromethylated biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, often with phosphine ligands, are the catalysts of choice. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, bulky and electron-rich ligands like SPhos can be particularly effective in achieving good yields.[7]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can impact the reaction rate and yield, and is often dependent on the specific substrates and solvent.
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water to facilitate the dissolution of the inorganic base.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: Synthesis of Biaryl Sulfones via Palladium-Catalyzed Cross-Coupling of Arylboronic Acids
Abstract
Biaryl sulfones are a cornerstone structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and polymers.[1][2] Traditional synthetic routes often rely on harsh conditions, such as Friedel-Crafts sulfonylation or the oxidation of diaryl sulfides, which can limit functional group tolerance.[2][3] Modern cross-coupling methodologies, particularly those leveraging the versatility of boronic acid reagents, offer a milder, more efficient, and highly modular approach. This guide provides a detailed exploration of the palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction between arylboronic acids and arylsulfonyl chlorides, a robust method for the synthesis of unsymmetrical biaryl sulfones.[4][5] We present the core mechanistic principles, detailed experimental protocols, substrate scope, and critical insights for researchers in drug discovery and chemical development.
Introduction: The Significance of Biaryl Sulfones
The sulfone group (R-SO₂-R') is a unique functional group; it is a strong hydrogen bond acceptor but does not possess a donor proton. Its sulfur atom is in the highest oxidation state (+6), rendering it exceptionally stable to metabolic degradation. These properties have made the biaryl sulfone scaffold a privileged structure in drug design. Notable examples include the selective COX-2 inhibitor Vioxx (Rofecoxib) and the antibacterial agent Dapsone, which underscore the therapeutic relevance of this moiety.[4] The demand for efficient and versatile synthetic methods to access structurally diverse biaryl sulfones is therefore of paramount importance. The palladium-catalyzed coupling of arylboronic acids with sulfonyl-containing electrophiles has emerged as a premier strategy to meet this need, offering broad functional group compatibility and access to complex molecular architectures.[4][6]
Core Principles: The Suzuki-Miyaura Catalytic Cycle for C-S Bond Formation
The synthesis of biaryl sulfones from arylboronic acids and arylsulfonyl chlorides is a variant of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] The reaction proceeds via a palladium-catalyzed cycle that masterfully orchestrates the formation of a new carbon-sulfur bond, which is subsequently rearranged to form the C-C bond of the final product after extrusion of SO₂ is avoided under specific conditions. A more direct interpretation involves the formation of the key aryl-aryl bond through the fundamental steps of the Suzuki reaction, where the sulfonyl group is retained.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the arylsulfonyl chloride (Ar¹-SO₂Cl), inserting into the S-Cl bond to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The aryl group from the activated arylboronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the chloride and forming a diaryl-palladium(II) complex. This step is typically facilitated by a base, which converts the boronic acid into a more nucleophilic boronate salt.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl sulfone (Ar¹-SO₂-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][6]
Visualizing the Mechanism
The catalytic cycle is a foundational concept for understanding and troubleshooting the reaction.
Caption: Catalytic cycle for biaryl sulfone synthesis.
Experimental Protocols & Workflow
This section provides a general, robust protocol for the synthesis of unsymmetrical diaryl sulfones, adapted from established literature procedures.[4][5]
General Experimental Workflow
A successful synthesis relies on a systematic and well-executed workflow, from careful preparation of reagents to rigorous purification and characterization of the final product.
Caption: General workflow for biaryl sulfone synthesis.
Protocol: Palladium-Catalyzed Coupling of Phenylboronic Acid and Tosyl Chloride
Materials:
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
p-Toluenesulfonyl chloride (Tosyl chloride, 1.0 mmol, 1.0 equiv)
-
Palladium(II) Chloride (PdCl₂) (0.016 mmol, 1.6 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Acetone (5 mL)
-
Water (2 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Condenser
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add p-toluenesulfonyl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) chloride (1.6 mol%).
-
Scientist's Note: The use of a carbonate or phosphate base is crucial for activating the boronic acid to the more reactive boronate species, which facilitates the transmetalation step.[9] While some protocols use phosphine ligands to accelerate the reaction, this specific procedure demonstrates high efficiency without a ligand, simplifying the setup and purification.[5]
-
-
Solvent Addition: Add acetone (5 mL) and water (2 mL) to the flask. The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[5]
-
Reaction Execution: Attach a condenser to the flask and place it in a preheated oil bath at 60-70 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure phenyl p-tolyl sulfone.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Performance
The palladium-catalyzed coupling is highly versatile and tolerates a wide range of functional groups on both the arylboronic acid and the arylsulfonyl chloride. Below is a summary of representative yields, demonstrating the electronic and steric effects on the reaction outcome.
| Entry | Arylboronic Acid (Ar¹) | Arylsulfonyl Chloride (Ar²SO₂Cl) | Product (Ar¹-SO₂-Ar²) | Yield (%) |
| 1 | Phenylboronic acid | 4-Methylbenzenesulfonyl chloride | Phenyl 4-tolyl sulfone | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methylbenzenesulfonyl chloride | 4-Methoxyphenyl 4-tolyl sulfone | 98 |
| 3 | 4-Chlorophenylboronic acid | 4-Methylbenzenesulfonyl chloride | 4-Chlorophenyl 4-tolyl sulfone | 92 |
| 4 | 2-Methylphenylboronic acid | 4-Methylbenzenesulfonyl chloride | 2-Methylphenyl 4-tolyl sulfone | 90 |
| 5 | Phenylboronic acid | 4-Nitrobenzenesulfonyl chloride | Phenyl 4-nitrophenyl sulfone | 94 |
| 6 | Phenylboronic acid | 2-Naphthalenesulfonyl chloride | Phenyl 2-naphthyl sulfone | 92 |
Data adapted from Bandgar, B. P. et al., Organic Letters, 2004.[4][5]
Analysis of Results:
-
Electronic Effects: Both electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) are well-tolerated on both coupling partners, consistently providing high yields.[4] This highlights the robustness and wide applicability of the method.
-
Steric Effects: The reaction shows good tolerance for ortho-substituted arylboronic acids (Entry 4), affording the product in excellent yield, which can be a challenge in other coupling reactions.[5]
Troubleshooting and Key Considerations
-
Low Yield: If low yields are observed, ensure the quality of the boronic acid, as they can undergo protodeboronation or form anhydride trimers (boroxines) upon storage.[8][10] Additionally, ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if using highly sensitive catalysts or ligands, although the described protocol is robust in air.[4]
-
Catalyst Choice: While ligandless PdCl₂ is effective, for challenging substrates (e.g., sterically hindered or electronically deactivated), using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Xantphos) can improve reaction rates and yields.[9]
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid to form a biaryl impurity (Ar¹-Ar¹). This can be minimized by controlling the reaction temperature and ensuring efficient stirring.
-
Alternative Sulfonylating Agents: Besides arylsulfonyl chlorides, arylsulfonyl hydrazides have also been successfully employed in copper-catalyzed couplings with arylboronic acids, offering an alternative pathway under different conditions.[6][11][12]
Conclusion
The synthesis of biaryl sulfones using boronic acid reagents via palladium-catalyzed cross-coupling is a powerful and highly reliable method for medicinal and materials chemists. The operational simplicity, mild reaction conditions, short reaction times, and broad substrate scope make it a superior alternative to many traditional methods. By understanding the core catalytic cycle and key experimental parameters, researchers can efficiently generate diverse libraries of biaryl sulfones for various applications.
References
- 1. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Heterogeneous copper-catalyzed synthesis of diaryl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Mild and Base-Free Synthesis of Unsymmetrical Diaryl Sulfones from Arylboronic Acids and Arylsulfonyl Hydrazides [organic-chemistry.org]
Application Notes & Protocols: 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid in Advanced Material Science
Prepared by: Gemini, Senior Application Scientist
Foreword: A Strategic Building Block for Functional Materials
Welcome to this in-depth guide on 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid. This molecule is not merely another reagent; it is a highly functionalized building block engineered for the precise construction of advanced materials. Its unique architecture, featuring a boronic acid for versatile coupling, a strongly electron-withdrawing methylsulfonyl group, and a lipophilic trifluoromethyl group, offers a powerful toolkit for tuning the optoelectronic and physicochemical properties of polymers, sensors, and other functional materials.
This document moves beyond simple data sheets to provide a foundational understanding of why this specific boronic acid is a strategic choice for material scientists. We will explore its core reactivity and then provide detailed protocols for its application in two high-impact areas: the synthesis of conjugated polymers for organic electronics and the development of stimuli-responsive sensory materials.
Physicochemical Profile and Structural Rationale
The strategic utility of this molecule stems from the synergistic effects of its three key functional groups.
-
Boronic Acid [-B(OH)₂]: This group is the reactive handle, primarily enabling carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern polymer chemistry for its high efficiency and functional group tolerance.
-
Trifluoromethyl [-CF₃]: This group imparts significant lipophilicity and metabolic stability. In the context of material science, it serves to increase the solubility of resulting polymers in organic solvents and, critically, its strong electron-withdrawing nature helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated systems.
-
Methylsulfonyl [-SO₂Me]: Like the trifluoromethyl group, the methylsulfonyl group is a potent electron-withdrawing moiety.[2] Its presence further lowers the LUMO and HOMO (Highest Occupied Molecular Orbital) energy levels, which is a key strategy for designing n-type or ambipolar organic semiconductors and for enhancing the oxidative stability of materials.[3]
The combined electron-withdrawing character of the -CF₃ and -SO₂Me groups also increases the Lewis acidity of the boron center, which can enhance its reactivity in certain coupling reactions and its binding affinity in sensing applications.[4]
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1072946-16-7 | [5] |
| Molecular Formula | C₈H₈BF₃O₄S | [5] |
| Formula Weight | 268.02 g/mol | [5] |
| Appearance | White to off-white solid | General Observation |
| Primary Reactivity | Suzuki-Miyaura Cross-Coupling | [6][7] |
| Key Structural Features | Electron-withdrawing -SO₂Me and -CF₃ groups | [2][4] |
Application Note I: Synthesis of High-Performance Conjugated Polymers for Organic Electronics
Scientific Rationale & Causality
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is dictated by the electronic properties of the constituent conjugated polymers.[8] Introducing strongly electron-deficient units into the polymer backbone is a proven strategy for tuning charge injection/transport properties and improving environmental stability.
By incorporating this compound into a polymer via Suzuki polymerization, we can precisely introduce a unit with a low-lying LUMO. This facilitates electron injection and transport, which is essential for n-type and ambipolar materials. The bulky nature of the substituted phenyl ring can also disrupt intermolecular packing (π-stacking), which can be leveraged to improve solubility or tune the solid-state morphology of the polymer film.
Experimental Workflow: Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the copolymerization of this compound with a dibrominated aromatic comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene.
Diagram 1: General workflow for Suzuki-Miyaura polymerization.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
2,7-dibromo-9,9-dioctylfluorene (or other dibromo-monomer) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 equiv)
-
Aliquat 336 (phase-transfer catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, Anhydrous
-
Methanol
-
Deionized Water
-
Standard Schlenk line and glassware
Procedure:
-
Reagent Preparation: In a glovebox or on a bench, weigh this compound, the dibromo-comonomer, and Pd(PPh₃)₄ into a Schlenk flask equipped with a magnetic stir bar. Prepare a 2 M aqueous solution of K₂CO₃ and sparge it thoroughly with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: Remove the flask from the glovebox, attach it to a Schlenk line, and add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and a few drops of Aliquat 336.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which can deactivate the palladium catalyst.
-
Initiation: Under a positive pressure of argon, inject the degassed K₂CO₃ solution into the reaction flask. The volume should be about 30-40% of the toluene volume.
-
Polymerization: Immerse the flask in a preheated oil bath at 90 °C. The reaction is typically heterogeneous at the start. Allow the reaction to stir vigorously for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).
-
Work-up and Isolation:
-
After completion, cool the reaction to room temperature.
-
Pour the viscous reaction mixture slowly into a beaker of vigorously stirring methanol (10x the volume of toluene). A fibrous precipitate should form.
-
Collect the crude polymer by vacuum filtration.
-
-
Purification:
-
Redissolve the polymer in a minimal amount of a good solvent like chloroform or THF.
-
Reprecipitate by adding this solution dropwise into stirring methanol. Filter again.
-
For high-purity electronic grade material, perform a Soxhlet extraction with acetone (to remove oligomers) and hexane (to remove residual catalyst), followed by extraction with chloroform to collect the final polymer.
-
Dry the purified polymer in a vacuum oven overnight.
-
Application Note II: Fluoride Ion Sensing via Lewis Acid-Base Interaction
Scientific Rationale & Causality
Boronic acids are Lewis acids that can interact with Lewis bases, such as fluoride ions.[1][9] This interaction transforms the neutral, trigonal planar boron center into a negatively charged, tetrahedral boronate species. This structural and electronic change can be transduced into a measurable signal.
By attaching a fluorophore to a sensory molecule containing our boronic acid, we can create a system where the fluoride binding event modulates the fluorescence output. The high Lewis acidity of this compound, conferred by its potent electron-withdrawing groups, makes it an exceptionally strong receptor for fluoride, potentially leading to sensors with high sensitivity and selectivity.[4] The binding event can either quench or enhance fluorescence through mechanisms like Photoinduced Electron Transfer (PET).
Diagram 2: Mechanism of a 'turn-on' fluorescent fluoride sensor.
Protocol: Fabrication and Testing of a Boronic Acid-Functionalized Sensory Polymer
This protocol outlines the synthesis of a sensory polymer by copolymerizing the boronic acid with a fluorescent comonomer and a matrix comonomer, followed by testing its response to fluoride ions.
Materials:
-
Sensory Monomer: this compound pinacol ester (for stability during polymerization)
-
Fluorescent Monomer: e.g., a dibrominated perylene or pyrene derivative
-
Matrix Monomer: e.g., Dibromobenzene
-
Polymerization reagents as described in Protocol 2.3.
-
Tetrabutylammonium fluoride (TBAF) as a fluoride source
-
THF, spectroscopic grade
-
De-pinacolating agent: Phenylboronic acid or an acid catalyst.
Procedure:
Part A: Synthesis of Sensory Polymer
-
Follow the Suzuki-Miyaura polymerization protocol (Section 2.3), using a feed ratio of monomers such as 5% sensory monomer, 5% fluorescent monomer, and 90% matrix monomer. Using the pinacol ester of the boronic acid protects it during the basic reaction conditions.
-
Purify the resulting terpolymer as previously described.
Part B: Deprotection of the Boronic Ester
-
Dissolve the purified polymer in THF.
-
Add a large excess of phenylboronic acid and a small amount of water.
-
Stir at room temperature for 12-24 hours to facilitate the transesterification, which deprotects the sensory unit to the active boronic acid.
-
Reprecipitate the polymer in hexane to remove the pinacol and excess phenylboronic acid. Dry under vacuum.
Part C: Spectroscopic Titration
-
Prepare a stock solution of the final sensory polymer in spectroscopic grade THF (e.g., 1 mg/mL).
-
Prepare a stock solution of TBAF in THF (e.g., 0.01 M).
-
In a quartz cuvette, place 2 mL of the polymer solution.
-
Record the initial fluorescence spectrum using an appropriate excitation wavelength for the chosen fluorophore.
-
Add small aliquots (e.g., 2-10 µL) of the TBAF solution to the cuvette.
-
After each addition, mix gently and record the new fluorescence spectrum.
-
Observe the change in fluorescence intensity as a function of fluoride concentration. A significant increase or decrease in intensity indicates a successful sensing event.
Safety, Handling, and Troubleshooting
-
Safety: Always handle boronic acids and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store this compound under inert gas in a cool, dry place. Boronic acids can undergo self-condensation (trimerization to boroxines) upon prolonged storage or exposure to air/moisture.
-
Troubleshooting:
-
Low Molecular Weight in Polymerization: This is often due to impure monomers, incorrect stoichiometry, or oxygen contamination. Ensure all reagents are pure and the system is thoroughly degassed.
-
No Response in Sensing Experiment: This could be due to incomplete deprotection of the pinacol ester or quenching effects from impurities in the solvent or analyte solution. Verify deprotection by ¹¹B NMR and use high-purity solvents.
-
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 1072946-16-7 [amp.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Catalyst Selection for Suzuki Reactions with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions, functional group tolerance, and the ready availability of organoboron reagents.[1][2] However, the electronic nature of the coupling partners significantly influences reaction efficiency. While electron-rich boronic acids generally participate readily, their electron-deficient counterparts present a considerable challenge.[2][3]
Electron-withdrawing groups on the boronic acid decrease its nucleophilicity, leading to a sluggish transmetalation step, which is often the rate-determining step in the catalytic cycle.[4] Furthermore, these electron-deficient boronic acids are more susceptible to side reactions like protodeboronation, where the carbon-boron bond is cleaved by a proton source, diminishing the yield of the desired cross-coupled product.[1][5] Overcoming these hurdles requires a carefully tailored catalytic system, moving beyond standard conditions to achieve high yields and reaction efficiency. This guide provides a detailed exploration of catalyst selection and protocol optimization for successful Suzuki couplings with these challenging substrates.
The Heart of the Matter: Catalyst and Ligand Selection
The choice of the palladium catalyst and, more critically, the supporting ligand is paramount for activating electron-deficient boronic acids. The key is to employ a catalytic system that can accelerate the crucial transmetalation step while maintaining stability throughout the reaction.
Palladium Precatalysts: Ensuring an Active Catalyst
While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern precatalysts often provide more reliable results.[6] Buchwald-type precatalysts (e.g., G3 and G4) are particularly advantageous as they generate the active Pd(0) species efficiently under mild conditions.[4][7] This rapid generation of the active catalyst is crucial to ensure that the cross-coupling reaction outcompetes the decomposition pathways of the unstable boronic acid.[7]
The Ligand's Role: Bulky and Electron-Rich is Key
For Suzuki reactions involving electron-deficient boronic acids, the use of bulky and electron-rich phosphine ligands is essential.[4][8] These ligands play a multifaceted role:
-
Accelerating Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, promoting the initial oxidative addition of the aryl halide.[6]
-
Facilitating Transmetalation: While seemingly counterintuitive, electron-rich ligands also promote the transmetalation step. The exact mechanism is complex, but it is believed that these ligands stabilize the palladium center during the ligand exchange process and facilitate the formation of the key intermediate.
-
Promoting Reductive Elimination: The steric bulk of the ligand encourages the final reductive elimination step, releasing the desired biaryl product and regenerating the active Pd(0) catalyst.[4][6]
Recommended Ligands:
A number of commercially available ligands have proven highly effective for this transformation. The most successful belong to the family of biaryl phosphines, often referred to as "Buchwald ligands."
| Ligand Name | Key Features |
| XPhos | Highly effective for a broad range of substrates, including sterically hindered and electron-deficient partners.[4] |
| SPhos | Another versatile and highly active ligand, often used for challenging couplings.[4][9] |
| RuPhos | Particularly useful for sterically demanding couplings.[4] |
In some cases, N-heterocyclic carbenes (NHCs) can also be effective ligands, offering strong σ-donation and steric bulk.[4][10]
Optimizing the Reaction Environment: The Importance of Base and Solvent
Beyond the catalyst and ligand, the choice of base and solvent is critical for driving the reaction to completion and minimizing side reactions.
Selecting the Right Base
A strong base is generally required to facilitate the transmetalation of electron-deficient boronic acids.[4] The base activates the boronic acid by forming a more nucleophilic "ate" complex.[11]
Commonly Used Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings, offering a good balance of strength and solubility.[4]
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can be highly effective, particularly when other bases fail.[4] Its high solubility in many organic solvents is also an advantage.[11]
-
Potassium Fluoride (KF): Can be used for base-sensitive substrates as it is a milder activator.[12]
Solvent Systems
The choice of solvent influences the solubility of the reagents and the overall reaction rate. Aprotic polar solvents are generally preferred.
Recommended Solvents:
-
Dioxane: A common and effective solvent for Suzuki reactions.[2]
-
Toluene: Another widely used solvent, particularly for reactions requiring higher temperatures.[2]
-
Tetrahydrofuran (THF): Often used in combination with water to create a biphasic system.[2]
For particularly challenging substrates, a mixture of an organic solvent and water can be beneficial. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the boronate species.[13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. For electron-deficient boronic acids, the transmetalation step is often the most challenging.
Caption: The catalytic cycle highlighting the challenging transmetalation step.
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with an electron-deficient boronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid, the palladium precatalyst, and the finely powdered base.[4]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[4]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper inert atmosphere. Consider using a more robust precatalyst.[4] |
| Insufficiently strong base | Switch to a stronger base like Cs₂CO₃.[4] | |
| Low reaction temperature | Increase the reaction temperature.[4] | |
| Protodeboronation of Boronic Acid | Presence of protic impurities | Use anhydrous solvents and reagents. Minimize reaction time. |
| Reaction too slow | Increase catalyst loading or temperature to accelerate the desired coupling reaction. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere.[4] |
Conclusion
Successfully performing Suzuki-Miyaura cross-coupling reactions with electron-deficient boronic acids hinges on a rational approach to catalyst and condition selection. By employing bulky, electron-rich phosphine ligands in conjunction with modern palladium precatalysts and strong bases, the challenges of slow transmetalation and substrate decomposition can be effectively overcome. The protocols and insights provided in this guide offer a robust framework for researchers to tackle these demanding transformations and unlock the synthesis of a wide array of valuable molecular architectures.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. quora.com [quora.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to Investigating Solvent Effects on the Suzuki-Miyaura Reactivity of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solvent in Modulating Reactivity
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures found in many pharmaceutical agents and advanced materials.[1] Its utility is largely derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The phenyl ring is substituted with two potent electron-withdrawing groups—a methylsulfonyl (SO₂Me) and a trifluoromethyl (CF₃) group. These substituents significantly modulate the electronic properties of the boronic acid, which can present unique challenges and opportunities for reaction optimization.
The choice of solvent is one of the most influential, yet sometimes overlooked, parameters in a chemical reaction. It goes far beyond simply dissolving reagents; the solvent medium can profoundly impact reaction rates, yields, and even selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[2] For the Suzuki-Miyaura coupling, a reaction that proceeds through a series of distinct mechanistic steps involving charged and neutral species, the solvent's influence is particularly pronounced.[3]
This application note serves as a comprehensive technical guide for researchers investigating the solvent effects on the reactivity of this compound. We will explore the mechanistic basis for these effects and provide a detailed, field-proven protocol for systematically evaluating a range of solvents to optimize reaction performance.
Mechanistic Considerations: Where Solvent Intervenes in the Catalytic Cycle
The Suzuki-Miyaura reaction is a complex catalytic process involving three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The solvent can exert a significant influence on each of these key steps.
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species. This step often involves the formation of a more polar, and sometimes charged, transition state.[6] Consequently, polar solvents can accelerate this step by stabilizing this transition state.[7] Studies have shown, however, that the effect is not merely a function of dielectric constant; the coordinating ability of the solvent can also play a decisive role, potentially altering the active catalyst and inverting reaction selectivity.[8][9][10]
-
Transmetalation: This is arguably the most complex step and is highly sensitive to the reaction medium. The organic moiety is transferred from the boron atom to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[11] The solvent's ability to dissolve the inorganic base, stabilize the charged boronate, and facilitate the formation of key intermediates, such as a palladium hydroxo complex [Ar'Pd(OH)L₂], is critical.[12][13] Protic co-solvents, especially water, are often essential for efficient transmetalation, even in small amounts.[8][14]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.[15] While generally less influenced by solvent polarity than the other steps, the solvent can affect the necessary ligand dissociation from the palladium complex that may precede the final bond formation.
Below is a diagram illustrating the key stages of the Suzuki-Miyaura catalytic cycle where solvent effects are most pronounced.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key solvent-sensitive steps.
Experimental Design and Protocols
To systematically evaluate solvent effects, a standardized Suzuki-Miyaura coupling reaction is performed across a panel of solvents with diverse properties. The reaction progress is monitored over time to determine both the final yield and the initial reaction rate, providing a quantitative measure of solvent performance.
Model Reaction: The coupling of this compound with 4-bromoanisole is an excellent model system. The reaction is robust, and the progress can be conveniently monitored using High-Performance Liquid Chromatography (HPLC).
Solvent Selection: A representative set of solvents should be chosen to cover a range of polarities and coordinating abilities.
| Solvent | Type | Dielectric Constant (ε at 20°C) | Notes |
| Toluene | Nonpolar | 2.4 | Standard nonpolar solvent for Suzuki couplings. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Ethereal, moderately polar. |
| 1,4-Dioxane | Polar Aprotic | 2.2 | Common ethereal solvent, often used with water. |
| 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Polar Protic Mixture | - | Widely used; water aids in base dissolution and transmetalation.[8] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Highly polar, coordinating solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly polar, high-boiling, excellent solvating power.[3] |
Protocol 1: General Procedure for Kinetic Suzuki-Miyaura Coupling
This protocol is designed for a single kinetic run. It should be repeated for each solvent being tested.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous solvent of choice (Toluene, THF, Dioxane, MeCN, DMF)
-
Internal standard (e.g., Biphenyl or 1,3,5-Trimethoxybenzene)
-
Schlenk tube or reaction vial with a septum cap
-
Magnetic stir bar and stirrer/hotplate
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and PPh₃ (0.03 mmol, 3 mol%) in 1 mL of the reaction solvent. Stir for 15 minutes at room temperature. This helps form the active Pd(0) species.
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), K₂CO₃ (2.0 mmol, 2.0 equiv.), and the internal standard (0.5 mmol, 0.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add the reaction solvent (to achieve a final concentration of ~0.2 M with respect to the limiting reagent). Then add 4-bromoanisole (1.0 mmol, 1.0 equiv.) via syringe.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Time Zero (t=0): Inject the pre-formed catalyst solution into the stirring reaction mixture. This marks the start of the reaction.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing a quenching solution (e.g., 1 mL of acetonitrile with a small amount of acetic acid) to stop the reaction.[16]
Protocol 2: Reaction Monitoring by HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying the consumption of starting materials and the formation of product over time.[17][18]
Instrumentation & Method:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both starting materials and the product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
Analysis:
-
Run the quenched samples on the HPLC.
-
Identify the peaks corresponding to 4-bromoanisole, the coupled product, and the internal standard by running standards of each pure compound.
-
Integrate the peak areas for each component at each time point.
-
Calculate the concentration of the product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time for each solvent to generate kinetic profiles. The initial slope of this curve corresponds to the initial reaction rate.
Protocol 3: Product Isolation and Characterization (for Yield Determination)
This protocol is for a larger-scale, non-kinetic reaction to determine the isolated yield.
-
Set up the reaction as described in Protocol 1 but on a larger scale (e.g., 5 mmol) and allow it to run to completion (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm its identity and purity.[19][20]
Data Presentation and Expected Results
The quantitative data gathered from the kinetic experiments should be summarized in a clear, comparative format.
| Solvent | Time to 50% Conversion (min) | Initial Rate (M/s) | Isolated Yield (%) |
| Toluene | > 240 | Low | ~20% |
| THF | 180 | Moderate | ~65% |
| 1,4-Dioxane | 210 | Moderate | ~60% |
| 1,4-Dioxane / H₂O (4:1) | 45 | High | >95% |
| Acetonitrile | 90 | High | ~85% |
| DMF | 60 | High | >90% |
| Note: The data in this table are illustrative and represent expected trends based on established principles. |
The following workflow diagram visually summarizes the kinetic analysis procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Biphenyl Derivatives
Abstract
Fluorinated biphenyls are privileged structural motifs integral to the design of modern pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The introduction of fluorine atoms can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity, making it a critical tool for molecular design.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and contemporary synthetic strategies for accessing these valuable compounds. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind key protocols, focusing on the widely adopted Suzuki-Miyaura cross-coupling and the increasingly important direct C-H arylation methodologies. Each section includes field-tested, step-by-step protocols, data summaries, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
The Workhorse Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction stands as the most extensively utilized and versatile method for constructing the biaryl bond in fluorinated derivatives.[1][4] Its prominence is due to several key factors: the operational simplicity, the general stability and low toxicity of the requisite organoboron reagents, mild reaction conditions, and a remarkable tolerance for a wide array of functional groups.[5]
Mechanistic Rationale and Causality
The catalytic cycle, driven by a Palladium(0) species, is a well-understood, three-stage process. Understanding this mechanism is crucial for rational optimization and troubleshooting. The choice of ligand is particularly critical, as it influences catalyst stability and reactivity, and can mitigate common side reactions like hydrodehalogenation, where a hydrogen atom inadvertently replaces the halide.[6][7]
Caption: Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the fluorinated aryl halide. The reactivity of the halide is crucial, following the general trend I > Br > Cl >> F.[2] For this reason, fluoroaryl bromides and iodides are the most common electrophiles.
-
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are expelled as the final fluorinated biphenyl product, regenerating the active Pd(0) catalyst to re-enter the cycle.
Protocol 1: General Synthesis of a Difluorobiphenyl Derivative
This protocol is adapted from a general procedure for the synthesis of novel difluorinated biphenyl compounds with high yields.[1][4]
Materials:
-
1-Bromo-3,4-difluorobenzene (1.0 equiv., e.g., 0.518 mmol, 0.1 g)
-
Substituted Arylboronic Acid (1.5 equiv., e.g., 0.777 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%, e.g., 0.0078 mmol, 8.9 mg)
-
Potassium Phosphate (K₃PO₄) (1.5 equiv., e.g., 0.777 mmol, 164 mg)
-
1,4-Dioxane and Water (3:1 v/v mixture, degassed)
-
Pressure tube or sealed vial, magnetic stirrer, and heating block/oil bath.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried pressure tube containing a magnetic stir bar, add 1-bromo-3,4-difluorobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Atmosphere Control: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 3:1 dioxane/water mixture via syringe. The use of degassed solvents further minimizes oxygen, which can deactivate the catalyst.
-
Reaction: Place the sealed tube in a preheated heating block or oil bath set to 105 °C. Stir the reaction vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the pure fluorinated biphenyl product.
Data Presentation: Suzuki-Miyaura Reaction Scope
The following table summarizes representative examples, showcasing the versatility of the Suzuki-Miyaura coupling for synthesizing various fluorinated biphenyls.
| Electrophile | Nucleophile (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | EtOH/H₂O | 80 | >95 | [8][9] |
| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 105 | 78 (avg) | [1][4] |
| 1-Bromo-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Pd-diphosphine complex | K₃PO₄ | Dioxane | 90 | ~70-90 | [10] |
| 4-Iodo-2-fluorobiphenyl | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂/PPh₃ | KF | THF | 23 | High | [10] |
Atom-Economic Synthesis: Direct Arylation via C-H Activation
Direct C-H arylation has emerged as a powerful and sustainable alternative to traditional cross-coupling methods.[11] By activating a C-H bond on one of the aromatic partners, this strategy circumvents the need for pre-functionalization (e.g., conversion to an organoboron or organotin reagent), thereby reducing step count and waste generation. Polyfluorinated arenes are particularly well-suited for this transformation, as the electron-withdrawing fluorine atoms increase the acidity of the aromatic C-H bonds, facilitating their activation.[11][12]
Principle and Workflow
The reaction typically involves the coupling of a (poly)fluoroarene with an aryl halide. The palladium catalyst preferentially activates the C-H bond of the electron-poor fluoroarene over the aryl halide, often proceeding through a concerted metalation-deprotonation (CMD) pathway.[13] The choice of ligand and base is critical to promote the desired C-H activation and prevent competitive side reactions.
Caption: General Workflow for Direct C-H Arylation.
Protocol 2: Direct Arylation of Pentafluorobenzene
This protocol is based on highly effective conditions developed for the direct arylation of polyfluorinated aromatics with a broad range of aryl halides.[12]
Materials:
-
Aryl Bromide (e.g., 4-Bromoacetophenone) (1.0 equiv.)
-
Pentafluorobenzene (2.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv., finely powdered and dried)
-
Isopropyl Acetate (iPrOAc, anhydrous)
-
Schlenk flask or similar reaction vessel.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide, K₂CO₃, Pd(OAc)₂, and the S-Phos ligand.
-
Reagent Addition: Add anhydrous isopropyl acetate, followed by pentafluorobenzene via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12-24 hours. The relatively mild temperature is a key advantage of this system.
-
Monitoring: Follow the consumption of the aryl bromide using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Washing & Concentration: Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil or solid by silica gel chromatography to isolate the perfluoroaryl-containing biphenyl product.
Troubleshooting & Advanced Considerations
-
Hydrodehalogenation: This side reaction, where the starting aryl halide is reduced, can be problematic. It is often caused by trace water or other proton sources.[6][7] Solution: Ensure all reagents and solvents are rigorously dried. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over this side reaction.[7]
-
Deboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation, especially under harsh basic conditions.[5] Solution: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger ones like NaOH. Sometimes, using the corresponding boronic ester (e.g., pinacol ester) can enhance stability.
-
Low Reactivity of Aryl Chlorides: Aryl chlorides are less reactive than bromides. Solution: Employ specialized catalyst systems with highly active ligands like Buchwald's biarylphosphines (e.g., S-Phos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to activate C-Cl bonds effectively.[10][12]
-
C-F Activation: While less common under typical cross-coupling conditions, direct activation of C-F bonds can occur with highly fluorinated arenes, especially with nickel or certain palladium catalysts under specific conditions.[14][15][16] This is generally a competing pathway to be avoided unless it is the desired transformation.
Conclusion
The synthesis of fluorinated biphenyl derivatives is a mature yet evolving field. The Suzuki-Miyaura cross-coupling remains the gold standard for its reliability, broad scope, and predictable nature, making it the first choice for most applications.[1][8] For researchers focused on improving process efficiency and sustainability, direct C-H arylation offers a compelling, atom-economic alternative that minimizes synthetic steps and waste.[11][12] The choice between these methods depends on the specific target molecule, substrate availability, and the overall goals of the synthetic campaign. A thorough understanding of the underlying mechanisms and critical reaction parameters, as outlined in this guide, is paramount to achieving success in the synthesis of these fundamentally important molecules.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Phenylboronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling substituted phenylboronic acids. Here, we move beyond standard protocols to address the specific challenges posed by electronically and sterically diverse substrates, providing in-depth troubleshooting advice and optimized experimental workflows.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Suzuki-Miyaura coupling of substituted phenylboronic acids. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guides.
Q1: My Suzuki coupling reaction is resulting in a low or non-existent yield. What are the initial troubleshooting steps?
A1: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is crucial.[1]
-
Catalyst Activity: Ensure your palladium source is active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is essential to properly degas your solvent and run the reaction under an inert atmosphere like nitrogen or argon.[1]
-
Reagent Purity: Verify the purity of both your aryl halide and boronic acid. Boronic acids can degrade over time.[1]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation without causing degradation of the starting materials or products.[1]
Q2: I'm observing significant homocoupling of my phenylboronic acid. How can this be minimized?
A2: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction often promoted by the presence of oxygen or Pd(II) species.[2]
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen, which can promote homocoupling.[2]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this issue. If using a Pd(II) source, ensure conditions are optimal for its reduction to the active Pd(0) species.[3]
-
Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring the homocoupling pathway.[3]
Q3: What is protodeboronation and how can I prevent it with my substituted phenylboronic acid?
A3: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with electron-rich boronic acids.[1]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, can protect it from protodeboronation.[4]
In-depth Troubleshooting Guides
Issue 1: Low Yield with Electron-Deficient Phenylboronic Acids
Electron-deficient phenylboronic acids, those with electron-withdrawing groups, are less nucleophilic, which can lead to a slow transmetalation step.[1]
Troubleshooting Workflow: Electron-Deficient Boronic Acids
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Causality and Solutions:
-
Slow Transmetalation: The electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the boronic acid, slowing down the transfer of the aryl group to the palladium center.
-
Solution 1: Use a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can more effectively activate the boronic acid, facilitating the transmetalation step.[1][4]
-
Solution 2: Employ Electron-Rich Ligands: Electron-rich ligands, like the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), increase the electron density on the palladium center, which can accelerate the catalytic cycle.[1]
-
Solution 3: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the slow transmetalation step.[4] Solvents with higher boiling points like dioxane or toluene may be required.[1]
-
Issue 2: Challenges with Sterically Hindered Phenylboronic Acids
Steric hindrance, especially from ortho-substituents on the phenylboronic acid, can impede the reaction by slowing down both the transmetalation and reductive elimination steps.[1]
Recommended Conditions for Sterically Hindered Couplings
| Component | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] | These ligands promote both oxidative addition and the crucial, sterically sensitive reductive elimination step.[1][2] |
| Base | Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).[1] | A strong base is often required to facilitate the difficult transmetalation with a hindered boronic acid.[1] |
| Temperature | Elevated temperatures (e.g., 80-110 °C).[1] | Higher temperatures help to overcome the increased activation energy associated with sterically demanding substrates.[1] |
| Solvent | High-boiling point solvents (e.g., Toluene, Dioxane, DMF).[1] | These solvents are necessary to reach the required reaction temperatures. |
Issue 3: Protodeboronation with Electron-Rich Phenylboronic Acids
Electron-rich phenylboronic acids, those bearing electron-donating groups, are more susceptible to protodeboronation, especially in the presence of strong bases and protic solvents.[1]
Strategies to Mitigate Protodeboronation
Caption: Key strategies to prevent protodeboronation.
Causality and Solutions:
-
Base-Promoted Decomposition: Strong bases can facilitate the cleavage of the C-B bond, with a proton from the solvent (often water) replacing the boronic acid functionality.[5][6][7][8][9]
-
Solution 1: Milder Bases: Switching to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can reduce the rate of protodeboronation.[1]
-
Solution 2: Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions removes the primary proton source, thereby inhibiting protodeboronation.[1]
-
Solution 3: Boronic Acid Protection: Converting the boronic acid to a more stable form, such as a diethanolamine adduct, can prevent premature decomposition.[1]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Ligand and Base Screening
For challenging substrates, screening of ligands and bases is often necessary. High-throughput experimentation (HTE) kits are commercially available for this purpose.[2][10]
-
Setup: In an inert atmosphere glovebox, use a 24-well reaction block. Each well is pre-loaded with a different catalyst/ligand combination.
-
Reagent Addition: Add a stock solution of the aryl halide, substituted phenylboronic acid, and a specific base to each well.
-
Reaction: Seal the block and heat to the desired temperature with stirring.
-
Analysis: After the reaction time, quench the reactions and analyze the product formation in each well using LC-MS or GC-MS to identify the optimal conditions.
Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[11][13] This is often the rate-determining step.[11]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center.[11][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 8. researchwithnj.com [researchwithnj.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. byjus.com [byjus.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this powerful C-C bond-forming reaction. As one of the most robust tools in modern synthesis, the Suzuki-Miyaura coupling is celebrated for its versatility and functional group tolerance.[1][2] However, like any complex catalytic cycle, it is susceptible to side reactions that can diminish yields, complicate purifications, and consume valuable starting materials.
This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind these side reactions and the logic of the proposed solutions, empowering you to diagnose and solve issues in your own experiments.
Section 1: Troubleshooting Protodeboronation
Protodeboronation is one of the most common failure modes, where the boronic acid is consumed by a competing, non-productive pathway.
Frequently Asked Questions (FAQs): Protodeboronation
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3][4] This side reaction directly consumes your nucleophilic coupling partner, converting it into a simple arene or heteroarene byproduct. This not only reduces the potential yield of your desired cross-coupled product but also introduces a byproduct that can be difficult to separate during purification.[3] Heteroarylboronic acids, particularly those containing basic nitrogen atoms like 2-pyridineboronic acid, are notoriously unstable and prone to this decomposition pathway.[3][5]
Q2: What are the primary mechanisms driving protodeboronation?
A2: Protodeboronation is not a single reaction but can proceed through several mechanisms depending on the reaction pH and the substrate's electronic properties.[4][6]
-
Base-Catalyzed: Under the basic conditions typical of Suzuki couplings (pH > 10), the boronic acid forms a boronate "ate" complex (Ar-B(OH)₃⁻).[7] This species can then react with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[4][7]
-
Acid-Catalyzed: Under acidic conditions, the aromatic ring of the boronic acid can be protonated, particularly if it is electron-rich.[8] This generates a cationic intermediate that facilitates the cleavage of the C-B bond upon attack by water.[8]
-
Zwitterionic Mechanism (Special Case): Certain heteroarylboronic acids, like 2-pyridineboronic acid, exhibit a unique decomposition pathway. At neutral pH, they can form a highly reactive zwitterionic intermediate that undergoes rapid, unimolecular fragmentation of the C-B bond.[3] Counterintuitively, adding either acid or base can shift the equilibrium away from this zwitterion, slowing the rate of decomposition.[3]
Q3: How can I diagnose if protodeboronation is the primary reason for my low yield?
A3: The most direct method is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to your boronic acid starting material where the -B(OH)₂ group has been replaced by a hydrogen atom. For example, if you started with 4-methoxyphenylboronic acid, the byproduct would be anisole. If you observe a significant amount of this byproduct alongside unreacted organic halide, protodeboronation is a likely culprit.
Troubleshooting Guide: Minimizing Protodeboronation
When the desired cross-coupling reaction is sluggish, it allows more time for the boronic acid to decompose. The core strategy is therefore to accelerate the productive catalytic cycle so that it outcompetes the protodeboronation side reaction.
}
Table 1: Parameter Optimization to Suppress Protodeboronation
| Parameter | Sub-Optimal Condition | Recommended Action | Causality & Rationale |
| Boron Reagent | Unstable Boronic Acid (e.g., 2-pyridyl, 2-thienyl) | Use a stabilized derivative like a MIDA boronate or potassium organotrifluoroborate (BF₃K) .[3][4] | These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing the rate of decomposition.[4][9] MIDA boronates are particularly useful for anhydrous conditions.[5] |
| Base | Strong hydroxide bases (NaOH, KOH) | Use weaker, non-nucleophilic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[3][10] | Strong bases can accelerate base-catalyzed protodeboronation pathways.[7] Weaker inorganic bases are sufficient to promote the catalytic cycle without excessively promoting decomposition. |
| Catalyst/Ligand | Standard ligands (e.g., PPh₃) | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) .[8][10] | These advanced ligands dramatically accelerate the rate-limiting steps of the desired Suzuki coupling (oxidative addition and reductive elimination).[11] By making the productive reaction much faster, it effectively outcompetes the slower protodeboronation side reaction.[3] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | For highly sensitive substrates, consider switching to anhydrous solvents (e.g., Dioxane, Toluene, THF) in combination with a MIDA boronate and a fluoride base (e.g., CsF). | Water is the proton source for protodeboronation. Removing it from the system can shut down this decomposition pathway. This requires a boron source (like MIDA) that can be activated under anhydrous conditions.[3] |
| Temperature | High (e.g., >100 °C) | Operate at the lowest effective temperature . | Decomposition reactions, like all reactions, have rates that are temperature-dependent. Lowering the temperature will slow protodeboronation. This is only viable if the desired coupling reaction remains efficient at the lower temperature, which is often enabled by highly active catalysts.[3] |
Section 2: Troubleshooting Homocoupling
The formation of a symmetrical biaryl from the boronic acid starting material is a clear indicator of a homocoupling side reaction.
Frequently Asked Questions (FAQs): Homocoupling
Q1: What is boronic acid homocoupling and how can I spot it?
A1: Homocoupling is the unwanted reaction of two molecules of your boronic acid to form a symmetrical biaryl product (Ar-Ar).[12] This side reaction consumes two equivalents of your nucleophile for every one molecule of byproduct formed, making it particularly wasteful. It is easily diagnosed by finding a product in your crude analysis with a mass corresponding to a dimer of your boronic acid's organic fragment.
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two well-established mechanisms responsible for the majority of homocoupling events:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[5][12] This Pd(II) can then undergo two transmetalation steps with the boronic acid to form a diarylpalladium(II) intermediate, which reductively eliminates to yield the homocoupled product and regenerate Pd(0). This pathway is often implicated when reactions are not rigorously degassed.[13]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid to produce the homocoupled dimer before the catalytic cycle is fully established.[12][13] This is essentially a stoichiometric reaction that reduces Pd(II) to the active Pd(0) at the expense of your boronic acid. Electron-deficient arylboronic acids are particularly prone to this type of homocoupling.[14][15]
Troubleshooting Guide: Preventing Homocoupling
Preventing homocoupling is almost entirely a function of careful reaction setup and choice of catalyst precursor.
}
Table 2: Preventative Measures for Boronic Acid Homocoupling
| Cause | Preventative Measure | Causality & Rationale |
| Oxygen Contamination | Rigorous Degassing: Use subsurface sparging with an inert gas (N₂ or Ar) for 15-30 minutes or perform at least three freeze-pump-thaw cycles.[10][13] | This physically removes dissolved oxygen from the solvent, preventing the oxidation of the active Pd(0) catalyst to the Pd(II) species that initiates the homocoupling cycle.[12] |
| Pd(II) Precatalyst | Use a Pd(0) Source: Employ a precatalyst that is already in the Pd(0) oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄. | This bypasses the need for in-situ reduction, eliminating the opportunity for the Pd(II) precatalyst to stoichiometrically react with the boronic acid at the start of the reaction.[12][13] |
| Pd(II) Precatalyst | Add a Mild Reducing Agent: If using a Pd(II) source is necessary, add a mild reductant like potassium formate.[13] | The reducing agent will convert the Pd(II) to the active Pd(0) catalyst, preventing the boronic acid from being consumed as the reductant.[13] |
| Substrate Electronics | Use Highly Active Ligands: For electron-deficient boronic acids prone to homocoupling, use highly active, bulky phosphine ligands like SPhos.[14][15] | These ligands promote a very fast transmetalation and reductive elimination in the main catalytic cycle. This high rate of desired C-C coupling can outcompete the homocoupling pathway.[15] |
Protocol: Reaction Setup with Rigorous Oxygen Exclusion
This protocol details the setup for a Suzuki-Miyaura coupling aimed at minimizing oxygen-mediated homocoupling.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and ligand (e.g., SPhos, 2-4 mol%).
-
Seal and Purge: Seal the vessel with a rubber septum. Using a needle connected to a Schlenk line, evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times.
-
Solvent Addition: Add the organic solvent (e.g., Toluene) and water via syringe.
-
Subsurface Sparging: With a positive pressure of inert gas, insert a long needle through the septum so its tip is below the liquid surface. Insert a second, shorter needle to act as an outlet. Bubble the inert gas vigorously through the solution for 15-30 minutes to displace any dissolved oxygen.
-
Catalyst Addition: While maintaining a positive inert gas pressure, briefly remove the septum and add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) quickly. Reseal the vessel.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
Section 3: Troubleshooting Dehalogenation
The simple reduction of your starting organic halide is another common and frustrating side reaction.
Frequently Asked Questions (FAQs): Dehalogenation
Q1: What is dehalogenation in the context of a Suzuki reaction?
A1: Dehalogenation (or hydrodehalogenation) is a side reaction where the organic halide starting material (Ar-X) is reduced, replacing the halogen atom with a hydrogen atom (Ar-H).[10] This consumes the electrophile in a non-productive pathway, lowering the yield of the desired biaryl product.[5]
Q2: What is the mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[10] After the initial oxidative addition of the aryl halide to Pd(0) to form an Ar-Pd-X intermediate, this complex can acquire a hydride ligand. The source of the hydride can be the base, solvent (especially alcohols), or even trace water.[10] The resulting Ar-Pd-H species can then undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[5]
Q3: Are certain organic halides more prone to dehalogenation?
A3: Yes. The tendency for dehalogenation often correlates with the reactivity of the C-X bond, following the general trend I > Br > Cl.[10] Furthermore, electron-deficient aryl halides and especially N-heterocyclic halides (e.g., chloropyridines, bromoindoles) are significantly more susceptible to this side reaction.[10][16]
Troubleshooting Guide: Suppressing Dehalogenation
}
Table 3: Recommended Conditions to Suppress Dehalogenation
| Parameter | Sub-Optimal Condition | Recommended Action | Causality & Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ .[10] | Alkoxide bases can undergo β-hydride elimination or otherwise act as hydride sources, generating the Pd-H species responsible for dehalogenation. Weaker inorganic bases are less prone to this decomposition. |
| Solvent | Protic solvents (e.g., alcohols) | Use aprotic solvents like dioxane, THF, or toluene.[10] | Alcohols can directly serve as hydride donors to the palladium complex. Switching to an aprotic solvent removes this potential source of the unwanted hydride ligand. |
| Ligand | Less bulky/electron-poor ligands | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands .[10] | These ligands promote rapid reductive elimination of the desired Ar-Ar' product from the Ar-Pd-Ar' intermediate. This makes the desired final step of the catalytic cycle much faster than the competing side reaction pathway involving a hydride. |
| Substrate | N-H containing heterocycles (pyrroles, indoles) | Protect the N-H group (e.g., as a Boc or SEM derivative).[16] | Deprotonation of the N-H group by the base can increase the electron density of the ring and alter its reactivity, sometimes favoring dehalogenation. Protecting the nitrogen prevents this and can lead to cleaner reactions.[16] |
References
- 1. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for the purification of crude 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid (CAS No. 1072946-16-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows. The purity of this boronic acid is paramount for the success of subsequent reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated protocols to help you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile can vary based on the synthetic route, but typically includes:
-
Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. They are often in equilibrium with the boronic acid form and can complicate characterization (e.g., by NMR) and reactivity.[1]
-
Protodeboronated Impurity: This is the arene product where the boronic acid group has been replaced by a hydrogen atom (i.e., 1-(methylsulfonyl)-3-(trifluoromethyl)benzene). This can arise from harsh reaction or workup conditions.[2][3]
-
Homocoupling Byproducts: Dimers of the starting materials or product.
-
Residual Starting Materials & Reagents: Unreacted precursors or reagents from the borylation step.[3]
Q2: Why is purification of this specific boronic acid often challenging?
A2: The combination of the electron-withdrawing sulfonyl and trifluoromethyl groups significantly influences the molecule's properties. The high polarity imparted by the methylsulfonyl group can make it behave poorly during traditional silica gel chromatography, often leading to streaking and poor recovery.[3][4] Furthermore, like many boronic acids, it is susceptible to dehydration to form boroxines, especially upon heating or under vacuum.
Q3: What is the recommended first-line purification strategy for this compound?
A3: For crude material that is a solid, recrystallization is the most effective and scalable initial purification method. It is particularly adept at removing both less polar impurities (like the protodeboronated species) and more polar baseline impurities. The choice of solvent is critical and often requires some screening.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Scenario 1: Low Purity After Initial Workup
Question: My crude product is a sticky oil or an amorphous solid with low purity (<80%). What should I do first?
Answer: This is a common issue when residual solvents or highly soluble impurities are present. Before attempting a more complex method like chromatography, trituration is an excellent first step.
-
Causality: Trituration involves suspending the crude material in a solvent in which the desired product is poorly soluble, while the impurities are more soluble. This simple wash can effectively remove contaminants and often induces crystallization of an oily product.
-
Recommended Action:
-
Place the crude material in a flask.
-
Add a minimal amount of a non-polar solvent in which the boronic acid is expected to have low solubility. Good starting points are diethyl ether, hexane, or a mixture of ethyl acetate and hexane.
-
Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Analyze the purity of the resulting solid to determine the next steps.
-
Scenario 2: Challenges with Recrystallization
Question: During recrystallization, my product "oils out" instead of forming crystals, or my recovery is very low.
Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid because it is below its melting point but above its solubility limit at that temperature. Low recovery is typically due to using too much solvent or an inappropriate solvent system.
-
Causality & Solutions for "Oiling Out":
-
Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly. Solution: Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.[1]
-
Inappropriate Solvent: The solvent may be too good at dissolving the compound even at lower temperatures. Solution: Introduce a co-solvent (an "anti-solvent") in which the compound is insoluble. For this polar boronic acid, a good system would be dissolving in a polar solvent like ethanol or acetonitrile and then slowly adding water until turbidity is observed, followed by gentle heating to redissolve and then slow cooling.
-
-
Causality & Solutions for Low Recovery:
-
Excess Solvent: Using too much hot solvent will leave a significant amount of product dissolved even after cooling. Solution: Add the hot solvent portion-wise, just until the solid fully dissolves.[1]
-
Premature Filtration: Not allowing sufficient time for crystallization. Solution: After cooling to room temperature, cool the flask in an ice bath for at least 30-60 minutes before filtering.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature solvent can redissolve the product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Scenario 3: Persistent Impurities and Chromatography Issues
Question: Recrystallization isn't removing a key impurity, and when I try silica gel chromatography, the product either streaks badly or doesn't elute.
Answer: This indicates that the impurity has similar solubility properties to your product and that the product has a strong, undesirable interaction with silica gel.
-
Causality of Chromatography Failure: Boronic acids are acidic and can interact strongly with the silanol groups on the surface of silica gel, leading to decomposition, irreversible adsorption, or severe tailing.[3][4][5]
-
Solution 1: Acid-Base Extraction: This powerful technique leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[4][6]
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with an aqueous base solution (e.g., 1 M NaOH or 1 M Na2CO3). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the layers. The organic layer now contains non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The purified boronic acid will precipitate out.
-
Extract the precipitated product back into an organic solvent, or collect it by filtration if it is a clean solid.
-
-
Solution 2: Purification via a Boronate Ester: If acid-base extraction is not effective, converting the boronic acid to a less polar pinacol ester can make it amenable to standard silica gel chromatography.[7]
-
React the crude boronic acid with pinacol.
-
Purify the resulting pinacol boronate ester using silica gel chromatography (e.g., with a hexane/ethyl acetate eluent system).
-
Hydrolyze the purified ester back to the boronic acid. This adds steps but is often very effective for challenging purifications.
-
Visualized Purification Workflows
General Purification Strategy
Caption: Decision workflow for purifying the target boronic acid.
Acid-Base Extraction Workflow
Caption: Diagram illustrating the acid-base extraction process.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Screening: In test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) both at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold. A mixed-solvent system like ethanol/water or acetonitrile/water is often effective for this compound.
-
Dissolution: Place the crude boronic acid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of the hot primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Induce Crystallization: If using a mixed-solvent system, slowly add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few more drops of the primary solvent to redissolve the solid and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid (e.g., 5.0 g) in ethyl acetate (100 mL) in a separatory funnel.
-
Base Extraction: Add 1 M aqueous sodium hydroxide (50 mL) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer again with 1 M NaOH (25 mL). Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid dropwise until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the purified boronic acid should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove any inorganic salts.
-
Drying: Dry the pure product under high vacuum to a constant weight.
Data Summary: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Common Pitfalls & Disadvantages |
| Trituration | 85-95% | 80-95% | Fast, simple, removes oils and highly soluble impurities. | Not effective for impurities with similar solubility. |
| Recrystallization | >98% | 60-90% | Highly effective, scalable, cost-efficient.[4] | Requires solvent screening; risk of "oiling out"; potential for low recovery if not optimized.[1] |
| Acid-Base Extraction | >99% | 70-95% | Excellent for removing neutral or basic impurities; high selectivity.[6][8] | Requires handling of corrosive reagents; not effective for other acidic impurities. |
| Silica Gel Chromatography | Variable | <70% | Can separate some closely related impurities. | High risk of product decomposition or irreversible adsorption on the column; not easily scalable.[3][4][5] |
References
- 1. benchchem.com [benchchem.com]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deboronation of Arylboronic Acids During Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet often misunderstood challenge in cross-coupling reactions: the deboronation of arylboronic acids. This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, can significantly impact reaction yields and purity.[1] This resource offers practical, field-proven insights and solutions to help you diagnose, troubleshoot, and mitigate deboronation in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding deboronation.
Q1: What is protodeboronation and why is it a problem in my cross-coupling reaction?
A: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, leading to the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a significant side reaction because it consumes your arylboronic acid starting material, converting it into an unreactive arene. This directly leads to lower yields of your desired coupled product and can complicate purification due to the formation of this byproduct.
Q2: What are the primary factors that cause protodeboronation?
A: The propensity for protodeboronation is highly dependent on several factors within your reaction conditions. Key contributors include:
-
pH: The reaction pH is a critical factor, with both acidic and basic conditions potentially promoting deboronation.[1][2][3]
-
Temperature: Higher reaction temperatures can accelerate the rate of deboronation.
-
Arylboronic Acid Structure: The electronic and steric properties of the substituents on the aryl ring play a crucial role. Electron-withdrawing groups, particularly at the ortho position, can increase the rate of deboronation.[4][5][6]
-
Presence of Water: Aqueous conditions, often necessary for dissolving the base, can be a proton source for protodeboronation.[1][7]
-
Catalyst System: The choice of palladium source and ligand can influence the rate of the desired cross-coupling versus the undesired deboronation.[8][9][10]
Q3: Are boronic esters more stable than boronic acids?
A: Generally, boronic esters, such as pinacol esters, are considered more stable and less prone to protodeboronation than their corresponding boronic acids.[11][12] The ester group protects the Lewis acidic boron center, making it less susceptible to decomposition pathways. However, it's important to note that under many cross-coupling conditions, particularly those with aqueous bases, boronate esters are believed to hydrolyze in situ to the more reactive boronic acid before transmetalation.[11] Therefore, while they offer better shelf-life and handling stability, they may not completely prevent deboronation during the reaction itself.
Q4: How can I detect if deboronation is occurring in my reaction?
A: The most direct way to detect deboronation is to monitor your reaction mixture over time using analytical techniques such as:
-
Thin Layer Chromatography (TLC): Look for the appearance of a new, typically less polar spot corresponding to the arene byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can definitively identify and quantify the arene byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of the proton that has replaced the boronic acid group. ¹¹B NMR can also be used to monitor the consumption of the starting boronic acid.[13]
Troubleshooting Guide: Diagnosing and Solving Deboronation Issues
This section provides a structured approach to troubleshooting common experimental problems related to deboronation.
Problem 1: Low yield of the desired cross-coupled product with significant formation of the deboronated arene byproduct.
Diagnostic Questions & Solutions:
-
Is your base too strong or concentration too high?
-
Scientific Rationale: High pH can accelerate base-catalyzed protodeboronation.[1][3] The mechanism often involves the formation of a boronate species, which then reacts with a proton source like water.[1]
-
Troubleshooting Steps:
-
Screen different bases: Try switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or K₃PO₄, or even organic bases.
-
Reduce base equivalents: Titrate down the amount of base used to the minimum required for efficient coupling.
-
Consider fluoride-free conditions: For some substrates, anhydrous conditions with bases like potassium trimethylsilanolate can be effective and avoid aqueous decomposition pathways.[14]
-
-
-
Is your reaction temperature unnecessarily high or the reaction time too long?
-
Scientific Rationale: Like most chemical reactions, the rate of protodeboronation increases with temperature. Prolonged reaction times give the side reaction more opportunity to occur.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the progress to find the optimal balance between coupling and deboronation.
-
Optimize reaction time: Run a time course study to determine the point at which the formation of the desired product plateaus and deboronation becomes more significant. Quench the reaction at this optimal time.
-
-
-
Is your arylboronic acid particularly susceptible to deboronation?
-
Scientific Rationale: Arylboronic acids with electron-withdrawing groups or sterically demanding ortho substituents are often more prone to deboronation.[4][5][6]
-
Troubleshooting Steps:
-
Switch to a boronic ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester.[15] While in-situ hydrolysis can still occur, the slow release of the boronic acid can minimize its concentration and thus the rate of deboronation.[1]
-
Use "slow-release" boronic acid surrogates: Consider using MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[1][16] These reagents release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and disfavoring the deboronation side reaction.
-
-
Problem 2: Inconsistent reaction yields, with deboronation being a major issue in some runs but not others.
Diagnostic Questions & Solutions:
-
Are your solvents and reagents rigorously anhydrous?
-
Scientific Rationale: The presence of adventitious water can be a significant source of protons for the protodeboronation reaction.[7] Inconsistency in the dryness of solvents and reagents can lead to variable results.
-
Troubleshooting Steps:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all solid reagents (e.g., base) in a vacuum oven before use.
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Is your catalyst system optimized to favor coupling over deboronation?
-
Scientific Rationale: An efficient catalyst system that promotes rapid catalytic turnover will favor the desired cross-coupling reaction over the competing deboronation pathway.[1] The choice of ligand can also play a crucial role, with bulky phosphine ligands sometimes promoting palladium-catalyzed protodeboronation.[8][9][10]
-
Troubleshooting Steps:
-
Screen different palladium precatalysts and ligands: Experiment with various ligand types (e.g., phosphines, N-heterocyclic carbenes) to find a combination that accelerates the cross-coupling rate.
-
Increase catalyst loading: A higher catalyst loading might push the reaction towards the desired product faster than the deboronation can occur, although this should be balanced with cost and purification considerations.
-
Consider metal additives: In some cases, additives like silver or copper salts have been shown to accelerate cross-coupling reactions, thereby reducing the impact of deboronation.[1]
-
-
Summary of Factors and Mitigation Strategies
| Factor Influencing Deboronation | Scientific Rationale | Mitigation Strategies |
| High pH (Strong Base) | Base-catalyzed mechanism involving boronate formation.[1][3] | Use milder bases (e.g., K₂CO₃, K₃PO₄), reduce base equivalents, or consider anhydrous conditions. |
| High Temperature | Increases the kinetic rate of the deboronation reaction. | Lower the reaction temperature and optimize the reaction time. |
| Aqueous Conditions | Water acts as a proton source for the C-B bond cleavage.[1][7] | Use anhydrous solvents and reagents, or minimize the amount of water. |
| Substrate Structure | Electron-withdrawing and ortho-substituents can increase susceptibility.[4][5][6] | Convert to a more stable boronic ester (e.g., pinacol) or use slow-release surrogates (e.g., MIDA boronates).[1][15] |
| Inefficient Catalyst System | Slow catalytic turnover allows more time for the deboronation side reaction.[1] | Screen different Pd precatalysts and ligands to find a more active system. Consider increasing catalyst loading or using additives. |
| Bulky Phosphine Ligands | Can favor the formation of an unstable intermediate that leads to facile protodeboronation.[8][9][10] | Screen less sterically hindered phosphine ligands. |
Mechanistic Overview of Protodeboronation
The following diagram illustrates the generally accepted pathways for protodeboronation under basic and acidic conditions. Understanding these mechanisms can aid in rationally designing experiments to minimize this unwanted side reaction.
Caption: Proposed mechanisms for base- and acid-catalyzed protodeboronation.
Experimental Protocol: Monitoring Deboronation by GC-MS
This protocol provides a general method for quantifying the extent of deboronation in a cross-coupling reaction.
-
Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to partition the salts.
-
Internal Standard: Add a known amount of an internal standard (a compound not otherwise present in the reaction mixture) to the quenched sample.
-
Extraction: Vortex the mixture and allow the layers to separate.
-
Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
Quantification: Identify the peaks for your starting materials, desired product, and the deboronated byproduct. The extent of deboronation can be calculated by comparing the peak area of the deboronated arene to that of the internal standard and the remaining starting material.
By implementing these diagnostic and troubleshooting strategies, researchers can gain better control over their cross-coupling reactions, leading to improved yields, higher purity products, and more reliable synthetic outcomes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Handling and Storage of Air-Sensitive Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling and storage of air-sensitive boronic acids. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their sensitivity to air and moisture can lead to decomposition, impacting reaction yields and reproducibility. This resource is designed to address the specific challenges you may encounter and to ensure the integrity of your valuable experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of air-sensitive boronic acids.
Q1: What makes a boronic acid "air-sensitive"?
A: The term "air-sensitive" primarily refers to a boronic acid's susceptibility to decomposition upon exposure to atmospheric oxygen and moisture.[1] Several degradation pathways can occur:
-
Oxidative Deboronation: The carbon-boron bond can be cleaved by reactive oxygen species, converting the boronic acid into an alcohol and boric acid. This process can diminish the amount of active reagent available for your desired reaction.[2]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[3][4] This reaction is often catalyzed by residual acid or base and can be accelerated by moisture.[3]
-
Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5][6] While often in equilibrium with the monomeric form in solution, the presence of significant amounts of the anhydride can affect solubility and reactivity. Fortunately, for many applications like Suzuki coupling, the boroxine is often as effective as the boronic acid.[6]
Q2: How can I visually assess the quality of my boronic acid?
A: While a definitive assessment requires analytical techniques like NMR, a visual inspection can offer initial clues. High-quality boronic acids are typically white, crystalline solids. Discoloration (e.g., yellowing or browning), clumping, or a change in texture can indicate decomposition or the presence of impurities. Significant clumping may suggest moisture absorption.[7]
Q3: What are the ideal storage conditions for air-sensitive boronic acids?
A: Proper storage is critical to maintaining the integrity of air-sensitive boronic acids. The key is to minimize exposure to air and moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
| Temperature | Refrigerated (2-8 °C) or as specified by the manufacturer.[8][9] | Slows down decomposition pathways. |
| Container | Tightly sealed, opaque glass vials or bottles. | Protects from light and moisture ingress.[7] |
| Location | A dry, dedicated storage area away from heat sources and incompatible chemicals.[7][10] | Ensures stability and safety. |
For highly sensitive boronic acids, storage inside a nitrogen-filled glovebox is the gold standard.[1]
Q4: I've heard of "stabilized" boronic acids like MIDA boronates and potassium organotrifluoroborates. How do they work?
A: These are derivatives designed to be more stable than the free boronic acids.[11][12]
-
MIDA Boronates: These are air-stable, crystalline solids that slowly release the active boronic acid under the reaction conditions. This "slow-release" strategy is particularly useful for unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, preventing their decomposition before they can react.[11]
-
Potassium Organotrifluoroborates (R-BF3K): These salts are generally more stable to air and moisture than their boronic acid counterparts. They also participate in a "slow-release" mechanism, hydrolyzing in situ to generate the boronic acid.[12]
Using these stabilized forms can be an excellent strategy to overcome issues with the stability of the corresponding boronic acids.[13]
Best Practices for Handling Air-Sensitive Boronic Acids
Adherence to proper handling techniques is paramount to prevent the degradation of air-sensitive boronic acids and to ensure experimental success.
Working Under an Inert Atmosphere
For solids, the most reliable method is to handle them within a glovebox.[14][15]
-
Preparation: Bring a clean, dry vial with a screw cap, a spatula, and a weighing boat into the glovebox antechamber.
-
Purging: Cycle the antechamber with an inert gas (e.g., three evacuate-refill cycles) to remove air and moisture.[14]
-
Transfer: Move the items into the main glovebox chamber.
-
Weighing: Tare the weighing boat on a balance inside the glovebox. Carefully transfer the desired amount of the boronic acid to the weighing boat.
-
Containment: Transfer the weighed solid into the vial and securely seal the cap.
-
Removal: The sealed vial can now be safely removed from the glovebox for use in your reaction.
If a glovebox is unavailable, a Schlenk line can be used to handle air-sensitive reagents.[14]
Troubleshooting Guide for Reactions Involving Air-Sensitive Boronic Acids
Low yields or failed reactions with boronic acids can often be traced back to the quality of the reagent or the reaction setup. This guide provides a systematic approach to troubleshooting.
| Symptom | Potential Cause Related to Boronic Acid | Recommended Solution & Rationale |
| Low or No Product Formation in Suzuki Coupling | Decomposition of Boronic Acid: The boronic acid may have degraded during storage or handling.[16] | * Use a fresh bottle of the boronic acid or a sample from a reliable supplier. * Consider using a stabilized form like a MIDA boronate or potassium organotrifluoroborate.[11][12] |
| Protodeboronation: The boronic acid is being consumed by a side reaction.[3][4] | * Optimize the base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered.[16] * Use anhydrous solvents: While some protocols use water, it can be a proton source for this side reaction.[16] | |
| Incomplete Dissolution: The boronic acid or its boroxine form may not be fully soluble in the reaction solvent. | * Screen different solvents or solvent mixtures. * Gently warm the reaction mixture to aid dissolution before adding the catalyst. | |
| Formation of Homocoupled Byproduct (Ar-Ar from Boronic Acid) | Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids.[17] | * Thoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles.[16] * Ensure a positive pressure of inert gas is maintained throughout the reaction.[18] |
| Inconsistent Results Between Batches | Variable Quality of Boronic Acid: Different lots may have varying levels of purity or water content. | * Purchase high-purity boronic acids from reputable suppliers. * If synthesizing in-house, ensure rigorous purification and characterization. |
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for a generic aryl boronic acid.
Caption: Key decomposition pathways of aryl boronic acids.
Experimental Protocols
Protocol for Setting up a Suzuki-Miyaura Coupling Reaction Under Inert Atmosphere
This protocol outlines the steps for setting up a Suzuki-Miyaura coupling reaction using a Schlenk flask to ensure an oxygen-free environment.[17][19]
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, magnetic stir bar) overnight at >120 °C and allow to cool in a desiccator or under a stream of inert gas.[20]
-
Initial Setup: Assemble the Schlenk flask with the stir bar and condenser. Attach the flask to a Schlenk line.
-
Evacuate and Refill: Evacuate the flask under vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all atmospheric gases.[14]
-
Addition of Solids: Under a positive flow of inert gas, quickly remove the septum or stopper and add the aryl halide, the boronic acid (weighed in a glovebox or quickly in air if less sensitive), and the base.
-
Solvent Addition: Add the degassed solvent via a cannula or a gas-tight syringe.[21]
-
Degassing the Solution: Sparge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas, which can be maintained using a balloon or a bubbler system.[18]
Visualizing the Inert Atmosphere Setup
Caption: A simplified schematic of a Schlenk line setup for an air-sensitive reaction.
By understanding the inherent instability of certain boronic acids and implementing these rigorous handling and troubleshooting techniques, researchers can significantly improve the reliability and success of their synthetic endeavors.
References
- 1. ossila.com [ossila.com]
- 2. pnas.org [pnas.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. 硼酸及其衍生物 [sigmaaldrich.com]
- 7. laballey.com [laballey.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Boric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. fauske.com [fauske.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. youtube.com [youtube.com]
- 20. web.mit.edu [web.mit.edu]
- 21. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Sterically Hindered Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered boronic acids. Steric hindrance presents a significant hurdle in achieving high yields, often slowing down crucial steps in the catalytic cycle.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and successfully synthesize your target molecules.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may be facing in the lab. Each problem is followed by a detailed explanation of the underlying causes and a series of actionable solutions.
Problem 1: Low to No Yield
Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is giving me low to no yield. What are the first things I should check?
A1: A failing reaction with hindered substrates is a common challenge. The primary reason is the reduced reaction rate due to steric congestion around the reaction centers, which impedes key steps of the catalytic cycle.[1] A systematic evaluation of your reaction parameters is the most effective approach.
Core Areas to Investigate:
-
Catalyst and Ligand Activity: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For sterically demanding couplings, bulky and electron-rich ligands are essential to promote the formation of a reactive, coordinatively unsaturated palladium(0) species.[1][2]
-
Solution: Switch to a more appropriate catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for these challenging reactions.[2][3] For exceptionally hindered substrates, specialized ligands like BI-DIME or AntPhos may be necessary.[1][4]
-
-
Base Selection: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[5] Its effectiveness can be highly dependent on the specific substrates and solvent system.
-
Solution: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For particularly stubborn reactions, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be required.[6] The presence of water can be beneficial when using phosphate or carbonate bases, as it can aid in the dissolution of the base and the formation of the active boronate species.[1]
-
-
Solvent Choice: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[7][8]
-
Solution: Toluene, dioxane, and THF are common choices. A mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1) is often used to dissolve the inorganic base and facilitate the reaction.[3] For substrates with poor solubility, screening different solvents or solvent mixtures is recommended.[9]
-
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[3]
-
Solution: Ensure all solvents and the reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]
-
Problem 2: Significant Protodeboronation
Q2: I'm observing a significant amount of protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and a loss of your starting material.[10] This side reaction is often competitive with the desired cross-coupling, especially with sensitive or unstable boronic acids.[10][11]
Causes and Mitigation Strategies:
-
Presence of Protic Impurities: Water, alcohols, or acidic impurities in your reagents or solvents can be a source of protons.
-
Solution - Rigorous Anhydrous Conditions: Use freshly distilled and dried solvents. Ensure all glassware is oven-dried before use and the reaction is set up under a strictly inert atmosphere.[9]
-
-
Boronic Acid Instability: Some boronic acids are inherently unstable and prone to decomposition.[12][13]
-
Solution - Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative. This "slow-release" strategy protects the boronic acid from degradation while allowing it to participate in the catalytic cycle.[10][13]
-
Boronate Esters (e.g., Pinacol Esters): More stable and can release the boronic acid in situ.[3][12]
-
Potassium Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids that are less susceptible to protodeboronation.[3]
-
MIDA Boronates: Exceptionally stable and can be used in sequential coupling reactions.[3][14]
-
-
Protocol: Preparation of a Diethanolamine Adduct for Enhanced Stability
For boronic acids that are particularly sensitive, forming a diethanolamine adduct can create an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[3]
Step-by-Step Methodology:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[3]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via a pipette while stirring.[3]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[3]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[3]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in your Suzuki coupling reaction.[3]
Problem 3: Homocoupling of the Boronic Acid
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[3]
Preventative Measures:
-
Rigorous Degassing: As mentioned for preventing low yields, ensure all solvents and the reaction vessel are thoroughly deoxygenated.[3]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[3]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
Frequently Asked Questions (FAQs)
Q4: What is the mechanistic reason for using bulky, electron-rich ligands for sterically hindered substrates?
A4: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[15] Steric hindrance can slow down all of these steps. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, enhance the rates of both oxidative addition and reductive elimination.[2] The bulk of the ligand promotes the formation of a low-coordinate, highly reactive Pd(0) species, which is necessary for the oxidative addition of the sterically hindered aryl halide. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the final reductive elimination step to release the desired biaryl product and regenerate the Pd(0) catalyst.[16]
Caption: Simplified Suzuki-Miyaura catalytic cycle and points of steric inhibition.
Q5: How do I choose the best base for my specific reaction?
A5: The choice of base is critical and depends on the pKa of the boronic acid and the overall reaction conditions.[5] The base's primary role is to form a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates transmetalation.[5]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for many couplings and are a good starting point.
-
Stronger Bases (e.g., K₃PO₄, t-BuOK): May be necessary for less reactive or sterically hindered boronic acids to accelerate the formation of the boronate.[1][6]
-
Barium Hydroxide (Ba(OH)₂): Has been shown to be effective for coupling sterically hindered arylboronic acids with 2-substituted haloarenes.[5]
It is often necessary to screen a few bases to find the optimal conditions for a novel or challenging substrate combination.
Q6: Can I use high-throughput screening to optimize my reaction conditions?
A6: Absolutely. High-throughput experimentation (HTE) is a powerful tool for rapidly screening multiple reaction parameters simultaneously.[15][17] This approach allows you to efficiently test various combinations of ligands, bases, solvents, and temperatures in parallel, using 96-well plates or similar formats.[15][18] This can significantly accelerate the optimization process for challenging couplings.[19][20]
Caption: Workflow for high-throughput screening of reaction conditions.
Comparative Data Tables
Table 1: Recommended Ligands for Sterically Hindered Couplings
| Ligand Family | Examples | Key Features |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich; widely applicable for hindered substrates.[1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors; highly effective, even for tetra-ortho-substituted biaryls.[1][6] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely demanding, sterically congested couplings.[1][4] |
Table 2: Common Boronic Acid Surrogates and Their Properties
| Boron Reagent | Structure Example | Stability | Handling |
| Boronic Acid | Ar-B(OH)₂ | Variable; prone to protodeboronation and trimerization.[10][12] | Often requires storage under inert atmosphere at low temperatures.[9] |
| Pinacol Boronate Ester | Ar-B(pin) | Generally more stable than boronic acids.[3][12] | Crystalline solids, easier to handle and purify.[12] |
| Potassium Trifluoroborate | Ar-BF₃K | Highly stable, crystalline solids.[3] | Air- and moisture-stable. |
| MIDA Boronate | Ar-B(MIDA) | Exceptionally stable to chromatography and storage.[3][14] | Ideal for multi-step synthesis and slow-release strategies.[3][14] |
General Experimental Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a sterically hindered aryl halide with a sterically hindered boronic acid.
Materials:
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Boronic Acid (or derivative, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. odinity.com [odinity.com]
- 19. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the catalytic cycle and the interplay of reaction components, enabling you to diagnose and solve problems effectively.
This guide is structured to walk you through a logical troubleshooting process, from initial checks to in-depth analysis of specific reaction parameters.
Section 1: The First-Pass Checklist: What to Check When a Reaction Fails
Before delving into complex mechanistic problems, it's crucial to rule out common setup and reagent issues. Low or no product yield is often traced back to a fundamental flaw in the reaction setup.
Q1: My cross-coupling reaction shows very low or no conversion. What are the absolute first things I should verify?
A1: A systematic check of the basics is the most efficient first step. Before you start screening new ligands or conditions, confirm the following:
-
Integrity of the Inert Atmosphere: Palladium(0), the active catalytic species, is highly sensitive to oxygen.[1][2] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst decomposition (visible as the formation of palladium black) and oxidation of phosphine ligands.
-
Quality of Reagents and Solvents: Ensure all starting materials are pure. Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[3] Solvents and liquid reagents must be anhydrous and free of peroxides, as water and oxygen can significantly interfere with the catalytic cycle.[1][2]
-
Accuracy of Stoichiometry: Double-check the calculations for all reagents, especially the limiting reagent and the catalyst loading. A simple calculation error is a surprisingly common source of failure.
-
Reaction Temperature and Stirring: Verify your heating apparatus is calibrated correctly and that the reaction is being stirred vigorously. Poor mixing can lead to localized concentration gradients and inefficient catalysis, especially in heterogeneous mixtures (e.g., with insoluble inorganic bases).[4]
If these checks do not reveal an obvious issue, proceed to the more detailed troubleshooting sections below.
Visual Workflow: A Systematic Approach to Troubleshooting
This decision tree provides a visual guide to diagnosing the root cause of low reaction yields.
Caption: A logical workflow for diagnosing low yields in palladium-catalyzed reactions.
Section 2: The Catalyst System - Heart of the Reaction
The combination of the palladium source and the ligand forms the active catalyst. Issues here are a primary cause of reaction failure.
Q2: My reaction mixture turns black immediately and stalls. What is happening to my catalyst?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[5] The catalytically active species is a soluble, low-coordinate Pd(0) complex. When this complex is unstable, it aggregates into bulk palladium metal, which is catalytically inactive for cross-coupling.
-
Causality: This often happens when the ligand is unable to sufficiently stabilize the Pd(0) center. This can be due to several factors:
-
Insufficient Ligand: The ratio of ligand to palladium is critical. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point, but an extra equivalent of ligand can sometimes improve catalyst stability.[6]
-
Ligand Decomposition: Phosphine ligands, especially electron-rich ones, can be sensitive to oxidation. Ensure your inert atmosphere is robust.
-
High Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition, especially with less stable catalyst systems.[7]
-
Reductive Aggregation: Certain bases, such as triethylamine (TEA), have been shown to promote the reductive aggregation of Pd(II) species into inactive Pd(0) nanoparticles.[8][9]
-
-
Solution:
-
Screen Ligands: Switch to a more sterically bulky and electron-donating ligand (e.g., a biaryl phosphine like SPhos or XPhos for Suzuki or Buchwald-Hartwig reactions). These ligands form more stable complexes with palladium, preventing aggregation.[10]
-
Use a Precatalyst: Modern palladium precatalysts are designed for stability and controlled activation. They generate the active Pd(0) species cleanly in situ, often leading to more reproducible results.
-
Optimize Temperature: Determine if a lower reaction temperature is feasible, perhaps by using a more active catalyst system.
-
Q3: I am using an aryl chloride, and the reaction is extremely sluggish. Why, and how can I fix it?
A3: Aryl chlorides are challenging substrates because the Carbon-Chlorine bond is very strong. The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[5] The high strength of the C-Cl bond makes this step energetically demanding, leading to slow reaction rates.[2]
-
Causality: To overcome this energy barrier, the palladium center must be highly electron-rich and sterically accessible. The ligand dictates these properties. Standard ligands like triphenylphosphine (PPh₃) are often not electron-donating enough to promote efficient oxidative addition of aryl chlorides.
-
Solution:
-
Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphines (e.g., XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed specifically to create a highly reactive, low-coordinate Pd(0) center that can activate the C-Cl bond.
-
Increase Temperature: More forcing conditions, including higher temperatures, may be necessary.[6] However, this must be balanced against catalyst stability.
-
Consider an Alternative Halide: If your synthesis allows, using the corresponding aryl bromide or iodide will make the oxidative addition step significantly easier.
-
Section 3: Substrates, Reagents, and Solvents
The environment of the reaction is just as critical as the catalyst itself.
Q4: My reaction fails, and I suspect a problem with my base or solvent. How do I troubleshoot this?
A4: The base and solvent are not merely spectators; they play active roles in the catalytic cycle and can be the source of failure. Their functions include activating the coupling partner (e.g., deprotonating an amine in Buchwald-Hartwig, forming a borate in Suzuki coupling) and maintaining a suitable reaction environment.[10][11][12]
-
Common Issues & Solutions:
| Issue | Causality | Recommended Action |
| Poor Solubility | One or more reagents (especially the inorganic base) are not soluble in the reaction solvent. This is a common failure mode.[4][13] | Change to a solvent system that better solubilizes all components. For Suzuki reactions, a mixture of an organic solvent (e.g., Toluene, Dioxane) with water is often used to dissolve the base.[14] |
| Base-Induced Side Reactions | The base is too strong and is degrading a sensitive functional group on one of your substrates (e.g., ester hydrolysis).[2][14] | Switch to a milder base. For example, if K₃PO₄ is causing ester cleavage, try using K₂CO₃ or KF.[14] |
| Solvent-Catalyst Inhibition | Certain solvents can coordinate to the palladium center and inhibit catalysis. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided.[4] | Use common, "safe" solvents for cross-coupling like Toluene, Dioxane, THF, or DMF. |
| Solvent-Induced Decomposition | At high temperatures, some solvents like DMF, DMA, and NMP can act as hydride sources, leading to reductive decomposition of palladium-aryl intermediates.[15] | If high temperatures are required, consider a more robust solvent like toluene or dioxane. |
Q5: I am performing a Suzuki reaction, but I am only observing homocoupling of my boronic acid. What is the cause?
A5: The formation of a biaryl product derived from the boronic acid (R-B(OH)₂ → R-R) is a common side reaction.
-
Causality: This is often promoted by the presence of oxygen. Oxygen can facilitate an oxidative pathway that leads to homocoupling, consuming your nucleophile and reducing the yield of the desired cross-coupled product. It can also be a sign that the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other pathways.
-
Solution:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are thoroughly deoxygenated. See the protocol below for proper technique.
-
Check Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture. Use a fresh, high-purity source.
-
Optimize Base and Solvent: The choice of base is critical for forming the active "ate" complex required for transmetalation. An aqueous base is often necessary.[14]
-
Section 4: Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the gold standard for removing dissolved oxygen from reaction solvents.
-
Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should be no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line (Schlenk line) and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of gas being released from the solvent as it liquefies.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
Store: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: Small-Scale Ligand/Base/Solvent Screen
When troubleshooting a difficult coupling, a systematic screen is more efficient than random guessing.
-
Array Setup: Use an array of small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Stock Solutions: Prepare stock solutions of your common reagents (e.g., aryl halide and coupling partner in the chosen solvent) to minimize weighing errors.
-
Variable Addition: In separate vials, add your palladium precatalyst. Then, to each vial, add a different ligand from a pre-weighed selection. Add the chosen base to each vial.
-
Reagent Addition: Using a syringe, add the stock solution of your substrates to each vial.
-
Execution: Seal the vials, place them in a pre-heated aluminum block on a stirrer hotplate, and run the reactions in parallel for a set amount of time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the product. This will quickly identify the most promising conditions for a larger-scale reaction.
Visual Guide: The Palladium Cross-Coupling Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing which step is failing.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. scispace.com [scispace.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling with Electron-Poor Boronic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for researchers navigating the complexities of the Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a particularly challenging substrate class: electron-poor boronic acids. Our focus is on the critical role of the base in balancing reactivity with stability to achieve high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base plays at least two crucial roles in the catalytic cycle.[1] Its primary and most well-understood function is to activate the organoboron species.[2] The boronic acid (R-B(OH)₂) reacts with the base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic "ate" complex, typically an organoborate like [R-B(OH)₃]⁻.[3][4] This activation enhances the polarization of the organic group, making it competent to transfer from boron to the palladium center during the transmetalation step, which is often rate-limiting.[2][3] Additionally, the base can react with the palladium-halide complex formed after oxidative addition, facilitating the subsequent transmetalation.[1][5]
Q2: Why are electron-poor boronic acids so challenging for Suzuki couplings?
The primary challenge stems from a competing and often rapid side reaction known as protodeboronation .[6] Electron-withdrawing groups on the arylboronic acid increase its Lewis acidity and make the carbon-boron bond more susceptible to cleavage.[7][8]
Therein lies the core dilemma:
-
Activation is Required: A base is necessary to form the boronate for the desired transmetalation step.
-
Decomposition is Accelerated: The very same basic conditions required for activation also dramatically accelerate the undesired protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), effectively destroying the nucleophile.[6][9][10]
This decomposition is particularly pronounced for highly electron-deficient systems, such as polyfluorinated arylboronic acids.[8][11] Consequently, the reaction yield is a race between the productive cross-coupling and the destructive protodeboronation pathway.
Q3: What is the "best" base for coupling an electron-poor boronic acid?
There is no single "best" base; the optimal choice depends on the specific substrates, solvent, and catalyst system. However, a general principle is to select a base that is strong enough to facilitate transmetalation but not so strong that it overwhelmingly promotes protodeboronation.
For many electron-deficient systems, moderately weak inorganic bases often provide the best balance.
-
Potassium Phosphate (K₃PO₄): Frequently cited as a highly effective base for challenging couplings, including those with electron-deficient partners.[9][10][12]
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Standard and effective choices, with Cs₂CO₃ often being more effective due to its higher solubility and the beneficial effect of the cesium cation.[11][13]
-
Potassium Fluoride (KF): A mild base that can be effective, particularly in anhydrous conditions or for substrates with base-labile functional groups.[2][10]
Strong bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOtBu) should be used with extreme caution, as they can lead to rapid decomposition of the boronic acid.[7][14]
Troubleshooting Guide
Problem: My reaction yield is low or zero, and I see significant starting material decomposition.
This is the classic symptom of protodeboronation outcompeting the cross-coupling reaction.
DIAGNOSTIC WORKFLOW
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Solution 1: Re-evaluate Your Base. If you are using a strong base like NaOH or an alkoxide, switch to a milder option like K₃PO₄ or KF. Finely powdering the base can also improve its effectiveness.[10]
Solution 2: Protect Your Boronic Acid. Convert the highly sensitive boronic acid into a more stable derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition.
-
MIDA boronates: Exceptionally stable and release the boronic acid slowly in the presence of a mild aqueous base.[15]
-
Pinacol esters (BPin): More stable than the corresponding boronic acids.[16]
-
Trifluoroborate salts (BF₃K): Offer high stability and are activated under the reaction conditions.[2]
Solution 3: Optimize Temperature and Time. Protodeboronation is a kinetic process. Lowering the reaction temperature and monitoring the reaction closely to stop it as soon as the product is formed can significantly improve the outcome by minimizing the time the boronic acid is exposed to harsh conditions.[9]
Problem: I observe significant homocoupling of my boronic acid.
Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[16] While base choice can have an effect, the primary solution is procedural.
-
Ensure Rigorous Degassing: Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.[10]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.[9]
-
Check Catalyst Quality: Using a high-purity, active Pd(0) source or an efficient precatalyst can minimize side reactions.[17]
Key Mechanistic Pathways
The choice of base directly influences the balance between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: Competing pathways for an electron-poor boronic acid.
Data Summary: Common Bases
| Base | pKa (of Conjugate Acid) | Typical Conditions & Comments | Suitability for Electron-Poor Substrates |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, DMF. Often used anhydrously. | Excellent: Widely regarded as a top choice for difficult couplings due to its moderate basicity and high efficacy.[10][12] |
| Cs₂CO₃ | ~10.3 | THF, Dioxane, DMF. Higher solubility than K₂CO₃. | Very Good: The soluble nature and the effect of the Cs⁺ cation often improve rates for challenging substrates.[13] |
| K₂CO₃ | ~10.3 | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O). | Good: A standard, cost-effective choice. May require higher temperatures. Can promote protodeboronation if not optimized.[11][18] |
| KF | ~3.2 | Anhydrous THF, Dioxane. | Good (under specific conditions): A very mild base. Best for substrates that are extremely sensitive to stronger bases or contain base-labile groups.[2][10] |
| NaOH | ~15.7 | Aqueous solvent mixtures. | Poor (Use with Caution): Very strong base that often leads to rapid and complete protodeboronation of sensitive substrates.[6][7] |
| Et₃N | ~10.7 | Anhydrous organic solvents. | Situational: Can be useful in fully anhydrous systems where inorganic bases have poor solubility or compatibility.[19] |
Note: pKa values are approximate and can vary with solvent and temperature.[20]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Poor Boronic Acid using K₃PO₄
This protocol is a robust starting point for coupling electron-deficient boronic acids.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-poor arylboronic acid (1.2–1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv).
-
Inerting the Flask: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe under a positive pressure of inert gas.
-
Catalyst Addition: In a separate vial under inert gas, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, SPhos, 2-4 mol% per Pd atom). Dissolve this mixture in a small amount of degassed solvent and add it to the main reaction flask via syringe. Alternatively, use a pre-formed catalyst like XPhos Pd G3 (1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Protection as a MIDA Boronate for Acutely Base-Sensitive Substrates
If protodeboronation remains insurmountable, converting the boronic acid to a MIDA ester is a highly effective strategy.[15][17]
-
Formation of MIDA Ester: In a vial, dissolve the sensitive arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.1 equiv) in DMSO or DMF. Heat the mixture (e.g., 80 °C) until a clear solution is formed and TLC/LC-MS indicates complete conversion. The MIDA ester can often be precipitated by adding an anti-solvent and isolated.
-
Suzuki Coupling with MIDA Ester: Use the isolated MIDA ester (1.2 equiv) in the General Protocol (Protocol 1). A mild aqueous base (e.g., K₃PO₄ in a Dioxane/H₂O mixture) is required to slowly hydrolyze the MIDA ester, releasing the boronic acid for the coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Homocoupling in Suzuki Reactions of Arylboronic Acids
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common yet challenging side reaction of arylboronic acid homocoupling. As a self-validating system of protocols and expert insights, this document will not only help you troubleshoot failed reactions but also empower you to design more robust and higher-yielding couplings from the outset.
Section 1: Frequently Asked Questions (FAQs) about Homocoupling
This section provides rapid answers to the most common initial queries regarding this troublesome side reaction.
Q1: What exactly is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the arylboronic acid starting material react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This reaction competes directly with the desired cross-coupling pathway (Ar-Ar'), consuming your valuable boronic acid, reducing the yield of the target molecule, and complicating purification.[1]
Q2: I see a significant amount of a symmetrical biaryl in my crude NMR/LC-MS. Is homocoupling the definite cause?
A2: Yes, the presence of a symmetrical biaryl corresponding to your boronic acid starting material is the classic signature of homocoupling. For example, if you are using phenylboronic acid, the homocoupling product is biphenyl. This byproduct's formation directly correlates with suboptimal reaction conditions that favor this side pathway over the intended cross-coupling.
Q3: My reaction mixture turned black and stalled. Is this related to homocoupling?
A3: Often, yes. The formation of palladium black (finely divided, catalytically inactive palladium metal) is a sign of catalyst decomposition. Conditions that promote homocoupling, such as the presence of oxygen, can also lead to the oxidation and subsequent destabilization of the active Pd(0) catalyst, causing it to precipitate out of solution as palladium black.
Q4: What are the primary drivers of boronic acid homocoupling?
A4: The two principal causes are the presence of dissolved oxygen and an excess of reactive Palladium(II) species in the reaction mixture.[1][2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules or oxidize the active Pd(0) catalyst to Pd(II), which is a key mediator of the homocoupling pathway.[1]
Section 2: The Mechanistic Dichotomy: Cross-Coupling vs. Homocoupling
Understanding why homocoupling occurs is critical to preventing it. The desired Suzuki-Miyaura catalytic cycle relies on maintaining the palladium catalyst in its Pd(0) oxidation state to facilitate oxidative addition with the aryl halide. Homocoupling arises from pathways that involve Pd(II) intermediates reacting directly with the boronic acid.
The diagram below illustrates the productive Suzuki-Miyaura cycle versus the competing homocoupling pathway, which is often initiated by oxygen.
Caption: Fig 1. Competing Catalytic Cycles
Section 3: Troubleshooting Guide & Standard Operating Procedures
This core section addresses specific experimental failures in a question-and-answer format, providing both the scientific rationale and validated protocols for resolution.
Problem 1: "My primary byproduct is the homocoupled dimer of my boronic acid. What is the first and most critical parameter to check?"
Answer & Rationale: The most frequent cause of homocoupling is the presence of dissolved oxygen.[2] Oxygen can directly oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two sequential transmetalation events with the boronic acid, leading to an L₂Pd(Ar)₂ intermediate that reductively eliminates to form the Ar-Ar homocoupling product and regenerate Pd(0).[1] Therefore, rigorous exclusion of oxygen is the single most effective measure to suppress this side reaction.[3]
✅ Solution: Implement Rigorous Deoxygenation
Standard sparging (bubbling inert gas through the solvent) is often insufficient.[4] The Freeze-Pump-Thaw (FPT) technique is the gold standard for removing dissolved gases.
Experimental Protocol: Freeze-Pump-Thaw Degassing This protocol should be performed on all solvents and prepared reaction mixtures before the addition of the palladium catalyst.
-
Preparation: Assemble the reaction in a Schlenk flask equipped with a stir bar. The flask should not be more than half full.[5][6] Ensure the flask is sealed and under a positive pressure of inert gas (Argon or Nitrogen).
-
Freeze: Submerge the bottom of the sealed flask in a liquid nitrogen bath. Swirl the flask to freeze the contents into a thin layer on the walls, avoiding a solid block at the bottom.
-
Pump: Once the contents are completely frozen, open the flask's stopcock to a high-vacuum line. Allow it to pump for 3-5 minutes to evacuate the headspace.[4][7]
-
Thaw: Close the stopcock to the vacuum line, creating a static vacuum. Remove the liquid nitrogen bath and allow the contents to thaw completely at room temperature. You may observe gas bubbles being released from the solvent as it melts; this is the dissolved gas escaping into the vacuum of the headspace.[4][6]
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).[4][6][7]
-
Final Step: After the final thaw, backfill the flask with your inert gas. The reaction is now ready for catalyst addition.
Problem 2: "I have thoroughly degassed my reaction, but I still observe significant homocoupling. What should I optimize next?"
Answer & Rationale: If oxygen has been rigorously excluded, the next factors to scrutinize are the base and the palladium source . A base that is too harsh or a palladium(II) precatalyst that is not efficiently reduced to Pd(0) can both promote homocoupling. The base's role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex for transmetalation.[8][9][10] However, the choice and strength of the base can be a delicate balance.
✅ Solution A: Screen Different Bases
The optimal base is often substrate-dependent. Weaker bases are generally preferred to minimize side reactions. A systematic screening is recommended.
Table 1: Comparative Performance of Common Bases in Suzuki Couplings
| Base | Type | Typical Observation | Potential Issues Regarding Homocoupling |
|---|---|---|---|
| K₃PO₄ | Phosphate | Often provides high yields and is a good general choice. | Generally low tendency for homocoupling. |
| K₂CO₃ | Carbonate | Effective and widely used, especially in aqueous mixtures. | Can be too strong for sensitive substrates, potentially leading to side reactions. |
| Cs₂CO₃ | Carbonate | Highly effective due to cation effect, often accelerates reaction. | Its high activity can sometimes accelerate side reactions if not optimized. |
| KF | Fluoride | Milder; useful for substrates with base-labile groups. | Fluoride activation mechanism is different and can be beneficial.[10] |
| Organic Bases (e.g., Et₃N) | Amine | Generally less effective for transmetalation. | Can act as a reducing agent for Pd(II) but often leads to lower yields and other side reactions. |
Data is illustrative and compiled from general trends reported in the literature.[9]
✅ Solution B: Re-evaluate Your Palladium Source & Ligand
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), as it eliminates the initial concentration of Pd(II) that can drive homocoupling.[11]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired cross-coupling.[12] Their steric bulk facilitates the final reductive elimination step, accelerating the productive cycle and outcompeting the homocoupling pathway.[12][13]
Problem 3: "I suspect my arylboronic acid is impure. How can this contribute to homocoupling and how do I fix it?"
Answer & Rationale: Arylboronic acids are prone to dehydration upon storage, forming cyclic trimeric anhydrides known as boroxines. While boroxines are often competent in Suzuki couplings, the purity of the boronic acid is paramount. Impurities from the synthesis of the boronic acid can interfere with catalysis. More importantly, if the boronic acid has started to decompose via other pathways, it can lead to a complex reaction mixture and promote side reactions.
✅ Solution: Purify the Arylboronic Acid by Recrystallization
Purifying the boronic acid before use is a crucial, though often overlooked, step to ensure reproducibility and minimize side reactions.
Experimental Protocol: General Recrystallization of an Arylboronic Acid
-
Solvent Selection: Choose a solvent system in which the boronic acid is highly soluble at high temperature but sparingly soluble at low temperature. A common choice is a mixed solvent system like water/ethanol or hexane/ethyl acetate.[14][15][16]
-
Dissolution: In a flask, add the crude arylboronic acid and the minimum amount of the hot solvent (or the more soluble solvent in a mixed pair) required to fully dissolve it. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by melting point and NMR analysis before use.
Section 4: Advanced Strategies & Preventative Measures
For particularly challenging substrates where homocoupling remains persistent, the following advanced strategies can be employed.
Strategy 1: Use of a Mild Reducing Agent (Potassium Formate)
The addition of a mild reducing agent can help scavenge any Pd(II) species that form, keeping the palladium in its active Pd(0) state without reducing the aryl halide. Potassium formate has been shown to be a highly effective additive for this purpose.[3][17]
-
Protocol: Add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the fully degassed reaction mixture before adding the palladium catalyst.[3][18]
Table 2: Quantitative Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Product (%) |
|---|---|
| Without Potassium Formate | ~0.5% - 1.5% |
| With Potassium Formate | < 0.1% |
Data adapted from a study where potassium formate addition reproducibly suppressed the homocoupling byproduct.[2][3]
Strategy 2: Procedural Modifications
-
Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, a slow addition via syringe pump can keep its instantaneous concentration low, thus kinetically disfavoring the bimolecular homocoupling reaction.[11][17][19]
-
Use a Slight Excess of Aryl Halide: Using a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide can help ensure the Pd(0) catalyst preferentially undergoes oxidative addition with this partner rather than engaging in side reactions with the boronic acid.[19]
Troubleshooting Workflow
The following diagram provides a logical decision-making workflow for addressing homocoupling issues.
Caption: Fig 2. Troubleshooting Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
"stability of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid in solution"
Technical Support Center: 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
A Guide to Solution Stability and Experimental Best Practices
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to address the unique stability challenges presented by this electron-deficient boronic acid. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside troubleshooting workflows and validated experimental protocols to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What makes this compound particularly challenging to work with in solution?
This boronic acid possesses two powerful electron-withdrawing groups (EWGs): a sulfone (-SO₂CH₃) at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. This electronic profile makes the carbon-boron (C-B) bond highly polarized and susceptible to cleavage. The ortho-trifluoromethyl group also introduces significant steric hindrance around the boronic acid moiety. These features are the primary drivers of its instability.
Q2: What are the main degradation pathways I should be aware of?
There are three primary degradation pathways for this boronic acid in solution:
-
Protodeboronation: This is the most common and problematic pathway for electron-deficient arylboronic acids.[1][2][3] The C-B bond is cleaved and replaced with a C-H bond, yielding 1-(methylsulfonyl)-3-(trifluoromethyl)benzene, which is an inactive byproduct in coupling reactions. This process is significantly accelerated under basic conditions, which are common in Suzuki-Miyaura coupling.[4][5][6]
-
Oxidation: In the presence of oxygen or other oxidants, the C-B bond can be cleaved to form the corresponding phenol, 4-(methylsulfonyl)-2-(trifluoromethyl)phenol.[3][7] This can be a significant issue if reactions are not performed under an inert atmosphere.
-
Boroxine Formation: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine.[3][8] While boroxines are often competent coupling partners, their formation complicates stoichiometry if the material is weighed out assuming the monomeric form, potentially leading to irreproducible results.[3]
Caption: Primary degradation pathways for the title boronic acid.
Q3: How stable is the solid material?
The solid form is generally stable when stored correctly.[9] To prevent gradual degradation via atmospheric moisture (leading to hydrolysis and potentially clumping) or boroxine formation, it is essential to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[10][11]
Q4: Can I prepare a stock solution? If so, what are the best practices?
Preparing stock solutions is often necessary but requires caution.
-
Solvent Choice is Critical: Use only anhydrous, aprotic solvents such as dioxane, THF, or DMF. Avoid protic solvents like methanol or ethanol for storage, as they can esterify the boronic acid. Absolutely avoid aqueous buffers for anything other than immediate use.
-
Prepare Fresh: The most reliable approach is to prepare solutions immediately before use.[12]
-
Short-Term Storage: If you must store a solution, even for a few hours, keep it under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., 0-4 °C). For longer-term storage, freezing at -20°C may be an option, but stability should be verified by an analytical method like HPLC or NMR.[13]
| Storage Condition | Solid Material | Solution in Aprotic Solvent (Dioxane, THF) | Solution in Aqueous/Protic Solvent |
| Recommended Duration | Years | Hours to Days (verify for longer) | Immediate Use Only |
| Temperature | Room Temperature or 2-8 °C | 0–4 °C (short-term), -20 °C (longer-term) | N/A |
| Atmosphere | Inert Gas (Ar/N₂), Dry | Inert Gas (Ar/N₂) | N/A |
| Key Consideration | Exclude moisture and air.[11] | Exclude moisture and air; prepare fresh. | High risk of rapid degradation. |
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
This section addresses common failures when using this compound in Suzuki-Miyaura cross-coupling reactions.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Problem 1: My reaction yields are low or zero, and LC-MS analysis shows consumption of my boronic acid but no desired product.
-
Likely Cause: Protodeboronation. This is the classic symptom of boronic acid degradation outcompeting the desired catalytic cycle.[4] The combination of a strong base, high temperature, and a lengthy reaction time creates a perfect storm for C-B bond cleavage, especially with this highly electron-deficient substrate.[1][6]
-
Causality & Solution:
-
Switch to a Milder Base: Strong bases like NaOH, KOH, or alkoxides aggressively promote protodeboronation. Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[4] These bases are strong enough to facilitate the transmetalation step but are less likely to cause rapid degradation.
-
Optimize Temperature and Time: Do not heat the reaction excessively or for longer than necessary. Monitor the reaction's progress closely (e.g., every 1-2 hours) by TLC or LC-MS. Once the limiting reagent is consumed, work up the reaction immediately. Lowering the temperature may also slow degradation more than it slows the coupling.[4]
-
Use a More Active Catalyst System: A sluggish catalyst prolongs the time the boronic acid is exposed to harsh conditions. Employ a modern, highly active catalyst system (e.g., a Buchwald palladacycle precatalyst with a biarylphosphine ligand like SPhos or XPhos) that can facilitate the reaction at lower temperatures and shorter times.[14]
-
Problem 2: My results are inconsistent from run to run, even when using the same procedure.
-
Likely Cause: Instability of Boronic Acid Stock or Reagent Quality. This issue often traces back to how the boronic acid is handled before it even enters the reaction flask. Inconsistent results can arise from using a partially degraded solid, weighing out a mixture of the boronic acid and its boroxine, or using a stock solution that has been sitting for too long.[4][8]
-
Causality & Solution:
-
Use Fresh Reagent: Always use the boronic acid from a freshly opened bottle or a properly stored aliquot.
-
Prepare Solutions Immediately Before Use: Do not let solutions of the boronic acid sit on the bench. Dissolve the required amount in degassed, anhydrous solvent right before adding it to the reaction.[12]
-
Consider an In-Situ Protection/Slow-Release Strategy: For maximum reproducibility in challenging cases, convert the boronic acid to a more stable derivative like a potassium trifluoroborate (ArBF₃K) or a MIDA boronate. These derivatives are more stable to storage and slowly hydrolyze in situ under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[4]
-
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV/MS
This protocol provides a framework for quantifying the stability of this compound under various conditions.
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the boronic acid in acetonitrile (ACN).
-
Prepare the test solutions by diluting the stock solution to 0.1 mg/mL in the desired solvent systems (e.g., pH 4 buffer, pH 7 buffer, pH 10 buffer, Dioxane/H₂O 10:1 with K₃PO₄).
-
-
Incubation:
-
Store aliquots of each test solution at the desired temperatures (e.g., Room Temperature, 50 °C, 80 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., t=0, 1h, 4h, 8h, 24h), take an aliquot from each solution, quench if necessary (e.g., by acidifying a basic solution), and dilute with the initial mobile phase for analysis.
-
-
HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Using a column with low silanol activity is crucial to prevent on-column degradation.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and MS (ESI+) to identify the parent compound and degradation products (protodeboronated and oxidized species).
-
-
Data Analysis:
-
Calculate the percentage of the boronic acid remaining at each time point by comparing its peak area to the t=0 sample. Plot the percentage remaining versus time for each condition.
-
Protocol 2: Recommended Suzuki-Miyaura Coupling Procedure
This protocol is optimized to favor the cross-coupling reaction over protodeboronation.
-
Reaction Setup:
-
To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[14]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen at least three times to ensure an inert atmosphere. Oxygen can lead to catalyst decomposition and oxidative degradation of the boronic acid.[14]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start by screening temperatures from 80–100 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
In the landscape of modern drug discovery and development, the precise characterization of building blocks is paramount to ensuring the synthesis of well-defined and pure active pharmaceutical ingredients (APIs). 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid, a key reagent in Suzuki-Miyaura cross-coupling reactions, presents a unique analytical challenge due to its combination of a boronic acid moiety and two strongly electron-withdrawing groups. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its structural elucidation and purity assessment, benchmarked against other common analytical techniques.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous identification and purity evaluation of this compound. Its power lies in its ability to probe the local chemical environment of specific nuclei within the molecule, providing a detailed fingerprint of its structure. A multi-nuclear NMR approach is essential for a comprehensive analysis of this particular compound.
Predicted NMR Analysis of this compound
¹H NMR Spectroscopy: A Window into the Aromatic System
The proton NMR spectrum is expected to be complex due to the substitution pattern on the phenyl ring. The spectrum will feature three distinct aromatic proton signals and a sharp singlet for the methyl group of the sulfone.
-
Aromatic Region (δ 7.5-8.5 ppm): The three protons on the phenyl ring will exhibit a characteristic splitting pattern. The proton ortho to the trifluoromethyl group will likely be the most downfield, appearing as a doublet. The proton between the two electron-withdrawing groups will be a doublet of doublets, and the proton ortho to the boronic acid will be a doublet. The exact chemical shifts are influenced by the strong electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups.
-
Methyl Protons (δ ~3.1 ppm): The methyl group of the sulfone will appear as a sharp singlet, as it has no adjacent protons to couple with.
-
Boronic Acid Protons (B(OH)₂): These protons often appear as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and water content. It is also readily exchanged with D₂O, leading to its disappearance from the spectrum, a useful diagnostic test.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom will be significantly deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of around 255 Hz.[4]
-
Trifluoromethyl Carbon (δ ~124 ppm): This will be a prominent quartet in the spectrum.
-
Methyl Carbon (δ ~44 ppm): The methyl carbon of the sulfone will appear as a singlet in the aliphatic region.
¹⁹F NMR Spectroscopy: The Trifluoromethyl Fingerprint
¹⁹F NMR is a highly sensitive technique and provides a clean window for observing the trifluoromethyl group.[5]
-
A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, typically around -63 ppm (relative to CFCl₃), which is characteristic of a CF₃ group attached to an aromatic ring.[5] The absence of other fluorine-containing species in this spectrum is a strong indicator of sample purity.
¹¹B NMR Spectroscopy: Probing the Boron Center
¹¹B NMR is crucial for confirming the presence and chemical state of the boronic acid functionality.
-
A single, broad signal is expected in the range of δ 28-33 ppm, which is characteristic of a tricoordinate boronic acid (sp² hybridized boron).[6][7] The chemical shift and line width can be sensitive to pH, solvent, and the presence of diols.[6][8] The formation of boroxine anhydrides, a common impurity in boronic acids, can be detected by the appearance of a signal at a slightly lower field (~33 ppm).[4]
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves orthogonal techniques to confirm purity and identity.
| Analytical Technique | Principle | Strengths for this Analyte | Weaknesses/Challenges |
| NMR Spectroscopy | Nuclear spin in a magnetic field | - Unambiguous structure determination- Quantitative analysis (qNMR)- High sensitivity to impurities | - Lower sensitivity than MS- Can be time-consuming- Requires deuterated solvents |
| HPLC-UV | Differential partitioning | - Excellent for purity assessment- Can be coupled to MS for identification- Widely available | - Requires a chromophore (present in this molecule)- Potential for on-column degradation or boroxine formation[9] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | - High sensitivity- Accurate mass measurement confirms elemental composition | - Prone to dehydration and boroxine formation, complicating spectra- Does not provide detailed structural connectivity |
| FTIR Spectroscopy | Molecular vibrations | - Fast and non-destructive- Confirms presence of functional groups (B-O, S=O, C-F) | - Provides limited structural information- Not suitable for quantitative analysis of impurities |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected chemical shift range (e.g., -1 to 12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a relatively quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[6]
HPLC Method for Purity Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Column: Use a C18 reversed-phase column.
-
Sample Preparation: Dissolve a known concentration of the analyte in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance (e.g., ~254 nm).
-
Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
Visualization of Analytical Workflow
Caption: Comprehensive analytical workflow for this compound.
Conclusion
The structural confirmation and purity assessment of this compound is most reliably achieved through a multi-nuclear NMR approach. The combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides an unparalleled level of detail, allowing for unambiguous structure elucidation and the identification of potential impurities. While techniques such as HPLC-UV, Mass Spectrometry, and FTIR serve as valuable orthogonal methods for confirming purity, molecular weight, and the presence of key functional groups, they do not replace the comprehensive structural information provided by NMR. For researchers and drug development professionals, a thorough NMR analysis is an indispensable component of the quality control process for this critical building block.
References
- 1. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]
- 2. 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry of Compounds Synthesized with 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a perpetual endeavor. The choice of building blocks is critical, and boronic acids, particularly those with unique electronic and steric properties, are invaluable in modern synthetic chemistry. Among these, 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid stands out as a reagent that imparts desirable characteristics such as metabolic stability and altered lipophilicity to the target molecules. However, the very features that make this reagent attractive—the strongly electron-withdrawing sulfonyl and trifluoromethyl groups—present distinct challenges and signatures in mass spectrometric analysis.
This guide provides an in-depth technical comparison of the mass spectrometry of biaryl compounds synthesized using this compound versus those synthesized with simpler phenylboronic acid analogues. We will explore the causal relationships between the molecular structure and the resulting mass spectra, offering field-proven insights to aid in the characterization of these complex molecules.
The Influence of Structure on Mass Spectrometric Behavior
The presence of both a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) group on the phenylboronic acid dramatically influences the ionization and fragmentation of the resulting Suzuki coupling products. The -CF₃ group is a strong electron-withdrawing group, which can impact ionization efficiency and direct fragmentation pathways.[1] The methylsulfonyl group, also electron-withdrawing, is known to undergo characteristic fragmentation, including the neutral loss of sulfur dioxide (SO₂).
To illustrate the comparative analysis, we will consider the hypothetical Suzuki coupling of a generic aryl bromide (Ar-Br) with three different boronic acids:
-
Compound A: Synthesized with Phenylboronic acid.
-
Compound B: Synthesized with 4-(Trifluoromethyl)phenylboronic acid.
-
Compound C: Synthesized with this compound.
Experimental Protocols
A robust mass spectrometric analysis begins with a well-defined experimental protocol. The choice of ionization technique is paramount and depends on the polarity and thermal lability of the analyte. For the biaryl compounds discussed here, Electrospray Ionization (ESI) is often the method of choice due to its soft ionization nature, which is well-suited for polar and thermally labile molecules.[2]
Sample Preparation for ESI-MS
-
Dissolution: Dissolve approximately 1 mg of the synthesized biaryl compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for the separation of these non-polar to moderately polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident elemental composition determination.
-
Ionization Mode: ESI in positive ion mode is generally effective for these compounds, often forming [M+H]⁺ or [M+Na]⁺ adducts.
-
Scan Range: A broad scan range (e.g., m/z 100-1000) should be used to capture the precursor ion and its fragment ions.
-
Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and obtain informative tandem mass spectra.
Comparative Mass Spectral Analysis
The following table summarizes the expected mass spectral data for our hypothetical compounds A, B, and C when coupled with a generic aryl group of molecular weight 150.
| Compound | Boronic Acid Used | Expected [M+H]⁺ (m/z) | Key Fragmentation Pathways |
| A | Phenylboronic acid | 227.12 | - Loss of the aryl group- Fragmentation of the aryl group |
| B | 4-(Trifluoromethyl)phenylboronic acid | 295.11 | - Loss of ·CF₃ (69 Da)[1]- Loss of the aryl group- Fragmentation of the aryl group |
| C | This compound | 373.08 | - Loss of SO₂ (64 Da)- Loss of ·CH₃ (15 Da) from the sulfonyl group- Loss of ·CF₃ (69 Da)[1]- Combinations of the above losses |
Visualizing the Mass Spectrometry Workflow
Caption: A typical workflow for the LC-MS analysis of Suzuki coupling products.
In-Depth Discussion of Fragmentation Patterns
Compound A (Ar-Phenyl): The mass spectrum of this simple biaryl will be dominated by the molecular ion peak. Fragmentation will primarily involve cleavage of the bond between the two aromatic rings or fragmentation within the generic aryl group, depending on its structure.
Compound B (Ar-4-(Trifluoromethyl)phenyl): The introduction of the -CF₃ group provides a distinct fragmentation pathway. The loss of a trifluoromethyl radical (·CF₃) is a common fragmentation for compounds containing this moiety, leading to a significant fragment ion at [M+H-69]⁺.[1] This provides a clear diagnostic peak for the presence of the trifluoromethyl group.
Compound C (Ar-4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl): This compound presents the most complex and informative fragmentation pattern.
-
Loss of SO₂: A characteristic fragmentation of aryl sulfones is the extrusion of sulfur dioxide (SO₂), resulting in a neutral loss of 64 Da. This rearrangement process often leads to a prominent fragment ion and is a strong indicator of the methylsulfonyl group.
-
Loss of ·CH₃: Cleavage of the methyl group from the sulfonyl moiety can also occur, leading to a loss of 15 Da.
-
Loss of ·CF₃: Similar to Compound B, the loss of the trifluoromethyl radical is an expected fragmentation pathway.[1]
-
Combined Losses: Tandem mass spectrometry (MS/MS) will likely reveal fragment ions resulting from combinations of these losses, such as [M+H-SO₂-·CF₃]⁺.
Visualizing Fragmentation Pathways
References
A Comparative Guide to the Reactivity of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth comparison of the reactivity of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid , a highly electron-deficient building block, with other commonly employed boronic acids. By examining the electronic and steric factors that govern reactivity, and providing supporting experimental context, this document aims to equip researchers with the insights needed to effectively utilize this specialized reagent.
The Critical Role of Substituents in Boronic Acid Reactivity
The success of a Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. These substituents directly influence the transmetalation step of the catalytic cycle, which is often the rate-determining step.[2]
-
Electronic Effects : The electron density on the carbon atom attached to the boron dictates its nucleophilicity. Electron-donating groups (EDGs) increase the electron density on the phenyl ring, making the carbon atom more nucleophilic and generally accelerating the transmetalation process. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the carbon less nucleophilic and typically slowing down the transmetalation.[3]
-
Steric Hindrance : Bulky substituents, particularly in the ortho position, can sterically impede the approach of the boronic acid to the palladium center, which can hinder the transmetalation step and reduce reaction rates.[4][5]
The subject of this guide, This compound , is characterized by the presence of two powerful electron-withdrawing groups: a methylsulfonyl (-SO₂CH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This unique substitution pattern renders the phenyl ring exceptionally electron-deficient, which has profound implications for its reactivity.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with a selection of benchmark boronic acids representing a spectrum of electronic properties:
-
4-Methoxyphenylboronic acid : Features a strong electron-donating methoxy group.
-
Phenylboronic acid : The unsubstituted parent compound, serving as a neutral baseline.
-
4-Chlorophenylboronic acid : Contains a weakly electron-withdrawing chloro group.
-
4-(Methylsulfonyl)phenylboronic acid : Possesses a strong electron-withdrawing sulfonyl group.[6]
| Boronic Acid | Substituents | Electronic Effect | Typical Yield Range in Suzuki Coupling |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Strong Electron-Donating | 85-98% |
| Phenylboronic acid | None | Neutral | 80-95%[7] |
| 4-Chlorophenylboronic acid | -Cl (para) | Weak Electron-Withdrawing | 70-90% |
| 4-(Methylsulfonyl)phenylboronic acid | -SO₂CH₃ (para) | Strong Electron-Withdrawing | 60-85% |
| This compound | -SO₂CH₃ (para), -CF₃ (ortho) | Very Strong Electron-Withdrawing, Steric Hindrance | 50-80% (estimated) |
Analysis of Reactivity Trends:
The data, though compiled from various sources, aligns with established mechanistic principles. The trend of decreasing yields from electron-rich to electron-poor boronic acids is evident. The highly electron-deficient nature of This compound places it at the lower end of the reactivity spectrum among these examples. The presence of two potent EWGs significantly reduces the nucleophilicity of the ipso-carbon, making the crucial transmetalation step more challenging.
Furthermore, the ortho-trifluoromethyl group introduces steric hindrance, which can further impede the reaction.[4] Consequently, reactions involving this boronic acid may require more forcing conditions—such as higher temperatures, longer reaction times, or more specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands)—to achieve satisfactory yields.
Experimental Protocol for a Standardized Suzuki-Miyaura Coupling
To enable a direct and unbiased comparison of the reactivity of different boronic acids, a standardized experimental protocol is essential. The following procedure can serve as a baseline for such a comparative study.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By employing this standardized protocol, researchers can obtain directly comparable data on reaction times and yields for this compound and other boronic acids of interest.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for reactivity comparison.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy with 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid
Introduction: The Significance of a Challenging Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] When coupled with a methylsulfonyl (SO₂Me) group, another powerful electron-withdrawing and polar substituent, the resulting molecular scaffold becomes highly valuable for creating novel therapeutic agents.
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is one such critical building block. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[3][4] However, the very features that make this boronic acid attractive also render it a uniquely challenging substrate for catalysis. This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights to help researchers navigate the complexities of coupling this sterically and electronically demanding reagent.
The Substrate Challenge: Steric Hindrance and Electronic Deactivation
The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The structure of this compound presents significant hurdles, particularly to the latter two steps.
-
Steric Hindrance: The bulky trifluoromethyl group at the ortho position creates a sterically congested environment around the boronic acid. This crowding can severely impede the approach of the palladium complex during the transmetalation step, slowing the transfer of the aryl group from boron to palladium.[5]
-
Electronic Effects: Both the CF₃ and SO₂Me groups are strongly electron-withdrawing. This electronic-deficient nature reduces the nucleophilicity of the arylboronic acid, further inhibiting the transmetalation step, which is often the rate-limiting step in the cycle.[3][6]
These combined effects necessitate a move beyond "standard" catalyst systems towards more sophisticated solutions designed to overcome such barriers.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium source and, more critically, the supporting phosphine ligand, is paramount to achieving high efficacy with this substrate. We will compare four classes of catalysts, from classical to state-of-the-art.
Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
Expertise & Experience: Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki couplings.[7] As a pre-formed Pd(0) complex, it does not require an in-situ reduction step to enter the catalytic cycle. However, its reliance on triphenylphosphine (PPh₃) — a ligand with relatively low steric bulk and electron-donating ability — makes it ill-suited for challenging substrates. For sterically hindered and electron-poor partners, reactions with Pd(PPh₃)₄ often require high catalyst loadings (5-10 mol%), elevated temperatures (>100 °C), and long reaction times, frequently resulting in incomplete conversion and modest yields.[8]
Bidentate Ligand System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf)
-
Expertise & Experience: The introduction of bidentate phosphine ligands like dppf represented a significant advancement.[9] PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species under reaction conditions.[10] The dppf ligand's "wide bite angle" offers greater stability to the catalytic intermediate and can facilitate reductive elimination. While generally more robust than Pd(PPh₃)₄, it can still struggle with the extreme steric and electronic demands of substrates like this compound, often providing only marginal improvements in yield.
The Gold Standard: Buchwald Dialkylbiarylphosphine Ligands
-
Expertise & Experience: The development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[11] Ligands such as SPhos, XPhos, and RuPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create exceptionally active catalysts.
-
Causality: The immense steric bulk of these ligands accelerates the final, C-C bond-forming reductive elimination step, which is crucial for preventing catalyst decomposition and generating the product efficiently from hindered intermediates.[5][7]
-
Causality: Their strong electron-donating character enhances the rate of the initial oxidative addition of the aryl halide to the Pd(0) center.
-
-
Trustworthiness: For substrates combining both steric hindrance and electron-deficient properties, this class of catalysts is the most reliable. They enable reactions to proceed at lower temperatures and with significantly lower catalyst loadings (0.1-2 mol%), consistently delivering superior yields where other systems fail.[11]
N-Heterocyclic Carbene (NHC) Ligated Catalysts
-
Expertise & Experience: N-Heterocyclic Carbenes (NHCs) are another class of highly effective ligands for palladium catalysis. They are exceptional σ-donors, forming very stable and highly active palladium complexes.[12] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are common examples. The strong Pd-NHC bond often results in a very robust catalyst that resists decomposition at high temperatures. Their strong electron-donating nature is highly effective for activating aryl chlorides and coupling electron-deficient boronic acids.[6]
Data Presentation: Catalyst Performance Summary
The table below synthesizes typical performance characteristics for each catalyst class when applied to challenging Suzuki-Miyaura couplings involving sterically hindered and/or electron-deficient boronic acids.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Temperature (°C) | Efficacy with Challenging Substrates | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Triarylphosphine | 5 - 10 | 90 - 120 | Low to Moderate | Pd(0) source, widely available |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 2 - 5 | 80 - 110 | Moderate | Air-stable, good for general use |
| Pd(OAc)₂ + SPhos/XPhos | Monodentate Dialkylbiarylphosphine | 0.1 - 2 | 60 - 100 | Excellent | High activity, broad scope, overcomes steric hindrance |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1 - 3 | 80 - 110 | High to Excellent | Very stable, strong σ-donor, effective for aryl chlorides |
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational catalyst selection. The choice of ligand profoundly impacts the efficiency of the transmetalation and reductive elimination steps, which are the primary bottlenecks when using this compound.
Caption: The Suzuki-Miyaura catalytic cycle. Ligand choice is critical for overcoming bottlenecks.
Experimental Protocol: A Self-Validating System
This protocol describes a robust method for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a highly effective Buchwald-type catalyst system.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, Degassed Water
Procedure:
-
Vessel Preparation (Trustworthiness): To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the reaction. The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is an effective base for activating the boronic acid without promoting significant protodeboronation (hydrolysis) of the starting material.[3]
-
-
Inert Atmosphere (Trustworthiness): Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and will readily oxidize, rendering it inactive.[3] Establishing an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition (Trustworthiness): Using a syringe, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., 5 mL dioxane, 0.5 mL water). The final concentration of the aryl bromide should be approximately 0.1 M.
-
Causality: Dioxane is an excellent solvent for Suzuki couplings. A small amount of water is often beneficial, as it helps to dissolve the phosphate base and facilitates the transmetalation step. Solvents must be degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.[13]
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Authoritative Grounding
For the successful Suzuki-Miyaura cross-coupling of the sterically and electronically demanding this compound, the selection of a highly active and robust palladium catalyst system is non-negotiable. While classical catalysts like Pd(PPh₃)₄ may falter, modern systems employing bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands provide the necessary catalytic power to overcome the inherent substrate challenges.[6][11] These advanced catalysts facilitate the critical transmetalation and reductive elimination steps, enabling the synthesis of complex biaryl structures in high yields under relatively mild conditions. By understanding the underlying mechanistic principles and adopting a validated experimental protocol, researchers can effectively leverage this valuable building block in their synthetic campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Analysis of Substituted Phenylboronic Acids
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The versatility of the Suzuki reaction stems from the stability, commercial availability, and low toxicity of its organoboron reagents, typically boronic acids.[1]
This guide provides an in-depth comparison of the performance of various substituted phenylboronic acids in the Suzuki reaction. We will explore how the electronic and steric nature of substituents on the phenylboronic acid ring profoundly impacts reaction yields, offering field-proven insights to aid in reaction optimization and catalyst selection. The principles discussed herein are grounded in mechanistic understanding and supported by experimental data, providing a robust framework for predictable and successful cross-coupling outcomes.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount to troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is a crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex. The nature of the substituent on the phenylboronic acid can significantly influence the rate of this step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Yield Comparison: The Influence of Phenylboronic Acid Substitution
The electronic and steric properties of the substituents on the phenylboronic acid play a pivotal role in the efficiency and yield of the Suzuki coupling. These effects are most pronounced during the transmetalation step.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the rate of the Suzuki reaction, often leading to higher yields.[1] This is attributed to the increased nucleophilicity of the aryl group on the boronate species, which facilitates its transfer to the electrophilic palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields.[2]
The following table summarizes experimental data from various sources, illustrating the impact of substituents on the yield of Suzuki coupling reactions with a common aryl halide, bromobenzene or a substituted analogue. It is important to note that direct comparison of yields across different studies should be made with caution due to variations in reaction conditions.
| Phenylboronic Acid Substituent | Substituent Position | Electronic Nature | Aryl Halide Partner | Yield (%) | Reference |
| -H (Phenylboronic acid) | - | Neutral | Bromobenzene | 98% | [1] |
| 4-Methoxy (-OCH₃) | para | Strong EDG | Bromobenzene | ~95% | [3] |
| 4-Methyl (-CH₃) | para | Weak EDG | Bromobenzene | 61% | [4] |
| 2-Methoxy (-OCH₃) | ortho | Strong EDG | 3,4,5-tribromo-2,6-dimethylpyridine | High (unspecified) | [5] |
| 4-Chloro (-Cl) | para | Weak EWG | 2-Bromo-4-methylpyridine | Good (unspecified) | [6] |
| 4-Nitro (-NO₂) | para | Strong EWG | 4-Bromoanisole | 95% | [2] |
| 3-Nitro (-NO₂) | meta | Strong EWG | 4-Bromoanisole | 88% | [2] |
| 2-Nitro (-NO₂) | ortho | Strong EWG | 4-Chlorotoluene | 35% | [2] |
| 4-Cyano (-CN) | para | Strong EWG | Bromobenzene | Moderate (unspecified) | [7] |
Table 1: Comparative yields of Suzuki reactions with various substituted phenylboronic acids.
Steric Effects: The Ortho Position Challenge
Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the Suzuki coupling.[6] A bulky group in close proximity to the boronic acid moiety can hinder the approach of the organoboron reagent to the palladium catalyst, thereby slowing down the transmetalation step.[6] This steric clash often results in dramatically lower yields compared to their meta and para isomers, even when the electronic effects are similar. The case of nitrophenylboronic acids is a clear example, where the ortho isomer gives a substantially lower yield (35%) compared to the meta (88%) and para (95%) isomers when coupled with a similar aryl halide.[2]
A Validated Experimental Protocol for a Representative Suzuki-Miyaura Coupling
The following protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid. This protocol serves as an excellent starting point, and optimization of the base, solvent, and temperature may be required for specific substrate combinations, particularly for challenging, sterically hindered partners.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Causality Note: The use of a flame-dried vessel and an inert atmosphere is crucial to exclude oxygen and moisture, which can lead to catalyst deactivation and undesired side reactions such as protodeboronation.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is typically achieved by applying a vacuum and backfilling with the inert gas, repeated three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Causality Note: The solvent system of dioxane and water is widely effective for Suzuki couplings. Water is often necessary to facilitate the dissolution of the inorganic base and to promote the formation of the active boronate species. Degassing the solvents is essential to remove dissolved oxygen.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Conclusion: Predictive Power in Synthesis
The electronic and steric profile of the substituted phenylboronic acid is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanistic principles, researchers can make informed decisions in substrate selection and reaction design. While electron-donating groups generally promote higher yields, and ortho-substitution presents a significant steric challenge, the judicious choice of catalyst, ligand, and reaction conditions can often overcome these inherent reactivity differences. This guide provides a foundational understanding and a practical starting point for chemists aiming to leverage the full synthetic power of this Nobel Prize-winning reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl moiety represents a "privileged scaffold" in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl group and the polar methylsulfonyl group imparts unique electronic and steric properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles. Phenylboronic acids, in turn, are highly versatile intermediates, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. This allows for the systematic generation of diverse compound libraries for biological screening.
This guide will focus on two key areas where derivatives of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid have demonstrated significant potential: anticancer and antimicrobial activities. We will objectively compare the performance of different compound classes, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.
Anticancer Activity: Targeting Key Oncogenic Pathways
A prominent class of compounds derived from scaffolds containing the 4-methylsulfonylphenyl group are pyrazoline derivatives. These heterocyclic compounds have shown significant cytotoxic effects against a range of cancer cell lines.
Comparative Analysis of Pyrazoline Derivatives
A recent study detailed the synthesis and evaluation of a series of pyrazoline derivatives incorporating a 4-methylsulfonylphenyl scaffold.[1][2][3] While not directly synthesized from this compound, the insights from this study are highly relevant due to the shared pharmacophore. The antitumor activity was assessed against several human cancer cell lines, and the half-maximal inhibitory concentrations (IC50) were determined.
| Compound | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 18c | 8.43 | 16.20 | 12.54 |
| 18g | 10.43 | 11.7 | 4.07 |
| 18h | 8.99 | 12.4 | 7.18 |
| Data synthesized from a study on pyrazolines with a 4-methylsulfonylphenyl scaffold.[1][2] |
These derivatives were further evaluated for their inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).[1][2]
| Compound | VEGFR2 IC50 (µM) | HER2 IC50 (µM) | EGFR IC50 (µM) |
| 18c | 0.218 | - | - |
| 18g | 0.168 | 0.496 | - |
| 18h | 0.135 | 0.253 | 0.574 |
| Sorafenib (Ref.) | 0.041 | - | - |
| Erlotinib (Ref.) | - | 0.085 | 0.105 |
| Data synthesized from a study on pyrazolines with a 4-methylsulfonylphenyl scaffold.[1][2] |
Structure-Activity Relationship (SAR) Insights:
The data reveals important SAR trends. For instance, the presence of a 2-hydroxyphenyl group in compound 18h appears to contribute to potent and broad-spectrum activity.[3] Halogen substitutions also significantly enhanced antitumor activity.[3] These insights are critical for guiding the design of future derivatives with improved potency and selectivity.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from the parent boronic acid to a biologically active compound involves a logical sequence of chemical synthesis and biological testing.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
Antimicrobial Activity: A New Frontier for Boron-Containing Compounds
Boron-containing compounds, particularly benzoxaboroles, have emerged as a promising new class of antimicrobial agents. The trifluoromethyl group in the parent scaffold can enhance the Lewis acidity of the boronic acid, a key factor in the antimicrobial activity of some boron-containing drugs.[4]
Comparative Analysis of Trifluoromethylphenyl Derivatives
Studies on trifluoromethylphenylboronic acid derivatives and their corresponding benzoxaboroles have demonstrated significant activity against various bacterial and fungal pathogens.[5]
| Compound Class | Target Organism | Activity (MIC in µg/mL) |
| 2-formyl-4-(trifluoromethyl)phenyl]boronic acid | Bacillus cereus | High Activity |
| Benzoxaborole derivative | Candida albicans | 7.8 |
| Benzoxaborole derivative | Aspergillus niger | 3.9 |
| Bis(benzoxaborole) derivative | Bacillus cereus | High Activity |
| Data from a study on trifluoromethyl phenylboronic derivatives.[5] |
Mechanism of Action Insights:
Docking studies suggest that these compounds may exert their antimicrobial effect by inhibiting essential microbial enzymes, such as leucyl-tRNA synthetase (LeuRS).[5] This enzyme is crucial for protein synthesis in bacteria and fungi, making it an attractive target for novel antimicrobial drugs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step protocols for the key assays mentioned in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
In Vitro Kinase Inhibition Assay
This protocol describes a general fluorescence-based assay for measuring kinase activity and inhibition.[2][6][7][8]
Principle: The assay measures the phosphorylation of a specific substrate by a kinase. The amount of phosphorylated product is detected using a fluorescence-based method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2]
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the kinase enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagents, which typically include a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[2]
-
Signal Measurement: Measure the TR-FRET signal using a suitable plate reader. A decrease in the signal indicates inhibition of kinase activity.
Resazurin Microtiter Assay (REMA) for Antimicrobial Susceptibility
The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[1][9][10][11][12]
Principle: Resazurin, a blue dye, is reduced to the pink-colored resorufin by metabolically active microbial cells. A color change from blue to pink indicates microbial growth.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., 7H9-S medium for Mycobacterium tuberculosis).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Incubation: Seal the plates and incubate at the optimal temperature for the microorganism (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 7 days).[1]
-
Resazurin Addition: After incubation, add 30 µL of resazurin solution to each well.[1]
-
Re-incubation: Re-incubate the plates overnight to allow for color development.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlights their significant potential as both anticancer and antimicrobial agents. The structure-activity relationships discussed provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity. Future research should focus on expanding the diversity of the compound library, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Optimization of Resazurin Microplate Assay (REMA) in Evaluating Anti-MRSA and Anti-MSSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 11. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
The Trifluoromethyl Effect: A Comparative Guide to Phenylboronic Acids in Modern Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF3) group, in particular, imparts profound changes to the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] Phenylboronic acids, as indispensable reagents in palladium-catalyzed cross-coupling reactions, are prime candidates for trifluoromethylation to create novel building blocks for drug discovery and materials science.
This guide provides an in-depth structural and reactivity comparison between trifluoromethylated and non-fluorinated phenylboronic acids. By delving into the fundamental electronic and steric effects of the CF3 group, we aim to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.
Structural and Electronic Perturbations: The Influence of the CF3 Group
The introduction of a trifluoromethyl group onto the phenyl ring of a boronic acid induces significant changes in its electronic properties and, to a lesser extent, its solid-state structure.
Electronic Effects: Enhanced Lewis Acidity
The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). This electronic perturbation has a direct impact on the boron atom, increasing the Lewis acidity of the boronic acid.[2][3] Phenylboronic acids are Lewis acids, not Brønsted acids, and their acidity is a critical factor in their reactivity and stability.[4][5][6]
The increased Lewis acidity of trifluoromethylated phenylboronic acids can be quantified by their lower pKa values compared to the unsubstituted phenylboronic acid. For instance, the pKa of phenylboronic acid is approximately 8.8, while the introduction of a CF3 group in the meta or para position leads to a significant increase in acidity (lower pKa).[2][5][6] However, for the ortho isomer, steric hindrance can counteract the electronic effect, leading to a reduction in acidity.[2][5][7]
| Compound | pKa |
| Phenylboronic Acid | 8.8 |
| 3-(Trifluoromethyl)phenylboronic acid | ~7.8 |
| 4-(Trifluoromethyl)phenylboronic acid | ~7.8 |
| 2-(Trifluoromethyl)phenylboronic acid | ~9.5 |
Table 1: Comparison of pKa values for phenylboronic acid and its trifluoromethylated isomers. The electron-withdrawing nature of the CF3 group at the meta and para positions enhances the Lewis acidity, resulting in lower pKa values. Steric hindrance in the ortho position diminishes this effect.
Structural Comparison: Solid-State Conformations
In the solid state, both phenylboronic acid and its trifluoromethylated analogues typically form hydrogen-bonded dimers.[2][7] The crystal structure of phenylboronic acid reveals that two molecules are linked by a pair of O-H---O hydrogen bonds.[2] Trifluoromethylphenylboronic acids also adopt this dimeric structure.[7]
Detailed Crystallographic Data for Phenylboronic Acid:
| Parameter | Value |
| Bond Lengths (Å) | |
| B-C | 1.565(3) |
| B-O(1) | 1.371(7) |
| B-O(2) | 1.371(7) |
| Bond Angles (º) | |
| O(1)-B-O(2) | 118.1 (approx.) |
| O(1)-B-C(1) | 120.9 (approx.) |
| O(2)-B-C(1) | 121.0 (approx.) |
Table 2: Selected bond lengths and angles for phenylboronic acid. Data extracted from the crystallographic study by Rettig and Trotter (1977).[2]
Reactivity in Suzuki-Miyaura Cross-Coupling: A Double-Edged Sword
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of boronic acid is critical to its success. The electronic modifications imparted by the trifluoromethyl group have a significant, albeit complex, influence on the reactivity of phenylboronic acids in this transformation.
The Catalytic Cycle: Where the CF3 Group Exerts its Influence
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily affects the transmetalation step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Solvent System Performance for 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a solvent system in Suzuki-Miyaura cross-coupling reactions is a critical determinant of reaction efficiency, yield, and overall success. This is particularly true when working with electronically demanding substrates such as 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid. The presence of two strong electron-withdrawing groups—a methylsulfonyl (-SO₂CH₃) and a trifluoromethyl (-CF₃) moiety—significantly influences the reactivity and stability of this boronic acid, making the choice of solvent a pivotal decision in any synthetic campaign.
This comprehensive guide provides an in-depth comparison of the performance of this compound in various solvent systems, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Critical Role of the Solvent in Suzuki-Miyaura Couplings
The solvent in a Suzuki-Miyaura reaction is far from a passive medium. It plays a multifaceted role, influencing:
-
Solubility of Reactants: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently solubilized is fundamental for a homogeneous and efficient reaction.
-
Catalyst Activity and Stability: The solvent can impact the coordination sphere of the palladium catalyst, affecting its activity and longevity.
-
Base Efficacy: The effectiveness of the base in promoting the crucial transmetalation step is often modulated by the solvent's properties.
-
Reaction Kinetics and Selectivity: The polarity and coordinating ability of the solvent can influence the rates of the elementary steps in the catalytic cycle and, in some cases, the chemoselectivity of the reaction.[1]
For an electron-deficient boronic acid like this compound, these solvent effects are amplified. The electron-withdrawing nature of the substituents can render the boronic acid less nucleophilic, potentially slowing down the transmetalation step. Furthermore, such boronic acids can be more susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond.
Comparative Performance in Common Solvent Systems
While specific, direct comparative studies on this compound are not abundant in the literature, we can draw valuable insights from studies on other arylboronic acids in various solvent systems. A study on the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid provides a useful benchmark for comparing common solvents.[2][3][4] The trends observed in this system can be extrapolated to understand the expected performance of our target boronic acid.
| Solvent System | Polarity | Key Characteristics | Observed Yield (Phenylboronic Acid)[2][3][4] | Expected Performance with this compound |
| 1,4-Dioxane | Non-polar | Aprotic ether, often used with aqueous base. Complements Pd(PPh₃)₄ catalysts. | 71% | High Potential: Its aprotic nature can minimize protodeboronation. Good for solubilizing organic reactants. Often a reliable choice for Suzuki couplings. |
| Tetrahydrofuran (THF) | Polar aprotic | Lower boiling point than dioxane. Good general-purpose solvent. | 45% | Moderate to High Potential: Similar to dioxane, its aprotic nature is favorable. The lower boiling point might require longer reaction times. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High boiling point, excellent solubilizing power for a wide range of compounds. | 48% | High Potential, with Caution: Excellent solubility is a key advantage. However, its high polarity might stabilize intermediates that could lead to side reactions. Can be difficult to remove during workup. |
| Isopropanol | Polar protic | Can act as a hydrogen bond donor. | 64% | Moderate Potential: While a protic solvent, it has shown good performance in some cases. The presence of a proton source could increase the risk of protodeboronation with this electron-deficient boronic acid. |
| Water | Polar protic | "Green" solvent, often used with a co-solvent and phase-transfer catalyst. | Low | Low Potential as a single solvent: Poor solubility of the boronic acid and aryl halide is a major limitation. However, aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) are often highly effective. |
| Toluene/Water | Biphasic | Aprotic/protic mixture. Often used with a phase-transfer catalyst. | Not directly compared in the cited study, but widely used. | High Potential: A very common and effective system for Suzuki couplings. The aprotic organic phase protects the boronic acid, while the aqueous phase facilitates the action of inorganic bases. |
Expert Insights: For this compound, aprotic solvents like 1,4-dioxane and THF , or a biphasic system like toluene/water , are predicted to be the most effective. These systems strike a balance between ensuring adequate solubility and minimizing the risk of protodeboronation, a key consideration for this electron-deficient substrate. While DMF offers excellent solubility, careful optimization of reaction time and temperature is necessary to mitigate potential side reactions.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol is a robust starting point for the coupling of this compound with a variety of aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the reaction flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling in Tetrahydrofuran (THF)
This protocol is suitable for reactions that are sensitive to water and aims to minimize protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (a bulky phosphine ligand) (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.06 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations and Causality
The choice of an appropriate solvent system is deeply rooted in the mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: This step is generally favored in more polar solvents that can stabilize the resulting Pd(II) species.
-
Transmetalation: This is often the rate-determining step, especially for electron-deficient boronic acids. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. The choice of solvent can influence the solubility and reactivity of this boronate. Aprotic solvents are generally preferred for electron-deficient boronic acids to disfavor competing protodeboronation.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast and less sensitive to solvent effects compared to the other steps.
The strong electron-withdrawing nature of the methylsulfonyl and trifluoromethyl groups in this compound decreases the electron density on the boronic acid moiety. This makes the transmetalation step more challenging. The use of a strong base and a suitable solvent that can facilitate the formation and transfer of the boronate species without promoting protodeboronation is therefore paramount.
Conclusion and Future Perspectives
The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on a rational selection of the solvent system. While a universal solvent does not exist, aprotic solvents such as 1,4-dioxane and THF , often in the presence of an aqueous base, or anhydrous systems with strong, non-nucleophilic bases, provide a solid foundation for achieving high yields.
Future research in this area will likely focus on the development of more environmentally benign solvent systems, such as greener alternatives to traditional polar aprotic solvents, and the use of advanced catalytic systems that are more tolerant of a wider range of solvents and functional groups. As the demand for complex, functionalized molecules in drug discovery and materials science continues to grow, a deep understanding of the interplay between substrate, catalyst, and solvent will remain a cornerstone of successful synthetic chemistry.
References
The Dilemma of Boron: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions
<-33>
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in cross-coupling reactions is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation.[1][2] This guide provides an objective, in-depth comparison of the reactivity, stability, and handling of these two important classes of organoboron compounds, with a focus on their application in the workhorse of modern synthesis: palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data and mechanistic insights to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Core Principle: A Trade-Off Between Reactivity and Stability
At the heart of the decision-making process lies a fundamental trade-off between the reactivity and stability of boronic acids versus their ester counterparts.[1]
Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1][2] However, this reactivity comes at a price: reduced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][4] This process is particularly problematic under the aqueous basic conditions often employed in reactions like the Suzuki-Miyaura coupling.[1] Furthermore, boronic acids can form cyclic trimers, known as boroxines, through dehydration, which can complicate stoichiometry and reaction reproducibility.[5]
Boronate esters , on the other hand, offer significantly enhanced stability.[1][2] Common examples include pinacol esters, neopentyl esters, and MIDA (N-methyliminodiacetic acid) esters.[6][7][8] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1][6] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1][5] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under typical aqueous basic cross-coupling conditions, although direct transmetalation from the ester is also possible and has been demonstrated.[1][6]
Visualizing the Key Players and Processes
To better understand the dynamics at play, let's visualize the core structures and the general catalytic cycle.
Caption: Comparison of Boronic Acid and Boronate Ester structures and the common protodeboronation side reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the activation of the boron reagent.
Quantitative Performance Comparison: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1] The choice of boron reagent is critical to the success of this reaction.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Rationale & Causality |
| Reaction Time | Shorter[1][2] | Longer[1] | Boronic acids are generally more reactive and can directly enter the catalytic cycle after activation by a base. Boronate esters often require a preliminary hydrolysis step to form the more reactive boronic acid, leading to an induction period or overall slower kinetics.[1][6] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] | The instability of boronic acids, particularly through protodeboronation, can lead to the formation of undesired byproducts and reduce the effective concentration of the coupling partner.[1][4] The stability of boronate esters minimizes these side reactions. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to the propensity for decomposition and boroxine formation.[2][5] | Generally high; can be purified by standard techniques like column chromatography.[2][8] | The crystalline and less reactive nature of many boronate esters allows for easier purification and removal of impurities that might interfere with the catalytic cycle. |
| Handling and Storage | Requires an inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature, easy to handle.[1][2] | The hydroxyl groups of boronic acids make them more susceptible to oxidation and dehydration. The protecting group of the boronate ester shields the boron center from these degradation pathways. |
Beyond Suzuki-Miyaura: Chan-Lam and Buchwald-Hartwig Aminations
The choice between boronic acids and boronate esters also extends to carbon-heteroatom bond-forming reactions.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds. While boronic acids are the traditional substrates, boronate esters can also be employed.[1][9]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Rationale & Causality |
| Reactivity | Generally more reactive. | Can be less reactive, sometimes requiring modified conditions. | Similar to palladium catalysis, the Lewis acidity of the boronic acid is thought to play a role in the transmetalation to the copper catalyst. |
| Substrate Scope | Broad, but can be limited by the instability of certain heteroaryl boronic acids. | Can be advantageous for unstable boronic acids, expanding the accessible chemical space.[4] | The "slow release" of the boronic acid from the more stable ester can maintain a low, steady concentration of the active coupling partner, minimizing decomposition.[4] |
Buchwald-Hartwig Amination
While not a direct coupling partner, boronate esters are frequently used as precursors to synthesize the boronic acids needed for certain Buchwald-Hartwig amination protocols or related C-N coupling strategies. The stability of the boronate ester is advantageous during the synthesis and purification of the organoboron reagent itself.
Advanced Boronate Esters: MIDA and Beyond
The field has evolved beyond simple pinacol esters. MIDA (N-methyliminodiacetic acid) boronates have emerged as exceptionally stable, air-stable, crystalline solids that are compatible with a wide range of anhydrous reaction conditions, including silica gel chromatography.[8][10] They are particularly valuable in iterative cross-coupling strategies where a boronate ester must survive multiple reaction steps before its intended use.[8] The MIDA group acts as a protecting group that can be cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid for the subsequent coupling reaction.[4][8]
Other specialized boronate esters, such as those derived from diethanolamine (DABO boronates) and 1,1,2,2-tetraethylethylene glycol (Epin), have also been developed to offer unique stability and reactivity profiles.[5][11]
Experimental Protocols: A Self-Validating System
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a framework for a comparative study.
General Procedure for a Comparative Suzuki-Miyaura Coupling
This protocol is designed to directly compare the performance of a boronic acid and its corresponding pinacol boronate ester under identical conditions.
Workflow Diagram:
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In two separate oven-dried reaction vessels equipped with stir bars, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol) to the first vessel, and the boronate ester (1.2 mmol) to the second.
-
Reagent Addition: To each vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a solvent mixture (e.g., Toluene/EtOH/H₂O 4:1:1, 10 mL).
-
Degassing: Seal the vessels and thoroughly degas the mixtures by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the vessels in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, and 12 hours) by taking small aliquots for analysis by TLC or GC-MS to determine the consumption of starting material and the formation of the product.
-
Workup: Upon completion, cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude products by flash column chromatography. Determine the isolated yield and characterize the products by NMR and mass spectrometry to confirm their identity and purity.
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthesis.
Choose a Boronic Acid when:
-
High reactivity and short reaction times are the primary concern.
-
The boronic acid is known to be relatively stable under the reaction conditions.
-
The synthesis is short, and long-term storage of the reagent is not required.
Choose a Boronate Ester when:
-
Stability, handling, and long-term storage are critical.[1][2]
-
The corresponding boronic acid is unstable or prone to decomposition.[4][6]
-
The reaction is part of a multi-step synthesis or an automated high-throughput workflow where reagent purity and reliability are paramount.[1]
-
A "slow-release" of the active boronic acid is desired to minimize side reactions.[4]
Ultimately, the superior stability and handling characteristics of boronate esters, particularly advanced derivatives like MIDA boronates, often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1][8] By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety and diligence we practice in the laboratory. The proper management and disposal of chemical reagents, such as 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid, are cornerstones of a compliant and secure research setting. This guide provides a detailed, procedural framework for the safe disposal of this compound, moving beyond mere instruction to explain the rationale behind each critical step.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe chemical handling. Based on data from analogous compounds like 4-(methylsulfonyl)phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid, we can infer the following potential hazards.[1][2][3][4]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] |
Incompatible Materials: Strong oxidizing agents and strong bases are materials that are incompatible with some boronic acid derivatives.[5]
Given these potential hazards, it is imperative to treat this compound as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.[6]
Personal Protective Equipment (PPE)
Prior to handling or disposing of this compound, the following personal protective equipment must be worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use.[7]
-
Protective Clothing: A lab coat, buttoned and with full-length sleeves, is essential to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust.[6][7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill:
-
For Solid Spills: Gently sweep or vacuum the solid material, avoiding dust generation. Place the collected material into a clearly labeled, sealable hazardous waste container.[1][3]
-
For Liquid Spills (if in solution): Absorb the spill with an inert material, such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent. Place the absorbent material into a labeled, sealable hazardous waste container.
-
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by a thorough wash with soap and water. All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated hazardous waste container. Do not mix it with other chemical waste streams unless explicitly approved by your institution's EHS department.[6]
-
Avoid Incompatibles: Ensure the waste is not mixed with incompatible materials such as strong oxidizing agents or strong bases.[5]
Step 2: Containerization
The choice of waste container is vital for safe storage and transport.
-
Material Compatibility: Use a container made of a material that is chemically compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Secure Sealing: The container must have a secure, leak-proof lid.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The date the first waste was added to the container.
-
Step 3: Waste Accumulation and Storage
-
Solid Waste: Unused or unwanted solid this compound, as well as contaminated consumables (e.g., weighing paper, gloves, spatulas), should be placed directly into the designated solid hazardous waste container.[6]
-
Liquid Waste: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container. The solvent system should also be clearly indicated on the label.
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general laboratory traffic.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., the solvent used to dissolve the compound, or a common laboratory solvent like acetone or ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may also need to be collected, depending on your institution's policies.[6]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once clean and dry, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.
Step 5: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the accumulated waste.[8]
-
Provide Documentation: Be prepared to provide accurate documentation of the waste, including its chemical composition and quantity.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
The effective and safe use of specialized reagents is paramount in the fast-paced environment of drug discovery and development. This guide provides essential, actionable safety and logistical information for handling 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, field-proven protocol that ensures both the well-being of our researchers and the integrity of our work.
Hazard Assessment: Understanding the Compound
The molecule comprises three key functional groups that dictate its reactivity and toxicological profile:
-
Phenylboronic Acid: Boronic acids are Lewis acids and can form reversible covalent complexes.[1] Some boronic acids are classified as hazardous substances, capable of causing skin and eye irritation.[2][3]
-
Trifluoromethyl Group: Organofluorine compounds require careful handling. Thermal decomposition can release hazardous substances like hydrogen fluoride.[4]
-
Methylsulfonyl Group: This group contributes to the overall chemical properties and may influence its metabolic profile and reactivity.
Based on data from structurally similar compounds like 4-(Methanesulfonyl)phenylboronic acid and other fluorinated phenylboronic acids, we must assume this compound is, at a minimum, a skin and eye irritant and may be harmful if swallowed or inhaled.[4][5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect eyes from dust particles and potential splashes, which can cause serious irritation.[7] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving. | Nitrile gloves offer good resistance to a range of chemicals.[7][8] Always inspect gloves before use and dispose of contaminated gloves immediately. |
| Body Protection | A buttoned, long-sleeved lab coat. | To protect skin and clothing from contamination.[3][7] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of fine dust particles.[3][6][7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) before opening the primary container.
-
-
Handling and Use:
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.
-
Use appropriate tools to handle the solid material to avoid generating dust.
-
Keep the container tightly closed when not in use to prevent contamination and potential release.[3]
-
-
Spill Management:
-
Minor Solid Spill: If a small amount of solid is spilled within the fume hood, restrict access to the area. Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7]
-
Major Spill: In the event of a larger spill, evacuate the immediate area and alert colleagues and your supervisor. Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste management is a critical final step. All materials contaminated with this compound must be treated as hazardous chemical waste.[2]
Waste Segregation and Containerization:
| Waste Stream | Description | Containerization | Key Instructions |
| Solid Waste | Unused powder, contaminated gloves, weigh paper, pipette tips, etc.[2] | Labeled, sealed, and durable plastic container.[2] | Do not mix with non-hazardous solid waste. Ensure the container is clearly labeled with the chemical name and associated hazards. |
| Liquid Waste (Halogenated) | Solutions of the compound in halogenated solvents (e.g., dichloromethane, chloroform). | Labeled, sealed, and compatible glass or plastic container. | Must be segregated as halogenated organic waste. Do not mix with non-halogenated solvents. Keep the container closed when not in use.[2] |
| Liquid Waste (Non-Halogenated) | Solutions of the compound in non-halogenated solvents (e.g., THF, ethyl acetate). | Labeled, sealed, and compatible glass or plastic container. | Must be segregated as non-halogenated organic waste. |
Final Disposal: All waste containers must be clearly labeled with their contents and associated hazards. Follow your institution's guidelines for the storage and pickup of hazardous waste by the EHS department. Do not dispose of this chemical down the drain or in regular trash.[8]
By adhering to these protocols, you contribute to a safe and efficient research environment, ensuring that our focus remains on scientific advancement without compromising on safety.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. benchchem.com [benchchem.com]
- 3. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
